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  • Product: Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride
  • CAS: 123730-64-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physical Properties of Ethyl 4-cyanopiperidine-4-carboxylate Hydrochloride (CAS 123730-64-3)

For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride, with the CAS registry number 123730-64-3, is a key heterocyclic building block in modern m...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride, with the CAS registry number 123730-64-3, is a key heterocyclic building block in modern medicinal chemistry. Its rigid piperidine scaffold, substituted with both a cyano and an ethyl carboxylate group at the 4-position, offers a unique combination of functionalities that are attractive for the synthesis of a wide array of pharmacologically active molecules. The hydrochloride salt form enhances the compound's stability and crystallinity, making it a preferred intermediate in many synthetic routes. This technical guide provides a comprehensive overview of the core physical properties of this compound, offering insights into its chemical nature and behavior, which are essential for its effective application in research and development.

Chemical Identity and Structure

The molecular structure of Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride is characterized by a central piperidine ring. The quaternary carbon at the 4-position is a key feature, bearing both an electron-withdrawing cyano group (-C≡N) and an ethyl carboxylate group (-COOCH₂CH₃). The presence of the hydrochloride salt involves the protonation of the piperidine nitrogen, forming a piperidinium chloride.

Figure 1: Chemical Structure of Ethyl 4-cyanopiperidine-4-carboxylate Hydrochloride.

Summary of Physical Properties

The following table provides a summary of the key physical properties of Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride. It is important to note that while some properties are readily available from commercial suppliers, others, particularly quantitative solubility and precise melting points, may require experimental determination for specific applications.

PropertyValueSource
CAS Number 123730-64-3[1][2]
Molecular Formula C₉H₁₅ClN₂O₂[1][2]
Molecular Weight 218.68 g/mol [1]
Appearance Solid[2]
Purity ≥97%[2]

Detailed Physical Characteristics

Molecular and Chemical Identity
  • IUPAC Name: ethyl 4-cyanopiperidine-4-carboxylate;hydrochloride[1]

  • Synonyms: ethyl 4-cyanopiperidine-4-carboxylate HCl, 4-Piperidinecarboxylic acid, 4-cyano-, ethyl ester, hydrochloride (1:1)[1]

  • InChI Key: ZLMPLZLHGNPJTA-UHFFFAOYSA-N[1]

  • Linear Formula: C₉H₁₅ClN₂O₂[2]

Thermal Properties

A definitive melting point for Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride is not consistently reported across publicly available sources and may vary depending on the purity of the sample. As a solid, it is expected to have a relatively high melting point, characteristic of ionic salts.

Experimental Protocol: Melting Point Determination (Capillary Method)

The capillary method is a standard and reliable technique for determining the melting point of a solid crystalline substance.

  • Apparatus:

    • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

    • Capillary tubes (sealed at one end)

    • Spatula

    • Mortar and pestle

  • Procedure:

    • Sample Preparation: Ensure the sample of Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride is completely dry and finely powdered. A small amount of the sample is introduced into the open end of a capillary tube and packed down by tapping the sealed end on a hard surface to a height of 2-3 mm.

    • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

    • Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

    • Observation: The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid.

MeltingPoint cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary Tube (2-3 mm) Grind->Pack Insert Insert into Apparatus Pack->Insert RapidHeat Rapid Heat to ~T_m - 15°C Insert->RapidHeat SlowHeat Slow Heat (1-2°C/min) RapidHeat->SlowHeat Observe Observe & Record Melting Range SlowHeat->Observe

Figure 2: Workflow for Melting Point Determination.

Solubility Profile

The solubility of Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride is a critical parameter for its use in solution-phase reactions and for purification processes. As a hydrochloride salt, it is expected to exhibit good solubility in polar protic solvents like water and alcohols, and lower solubility in nonpolar organic solvents.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a given solvent.

  • Apparatus:

    • Analytical balance

    • Vials with screw caps

    • Constant temperature shaker bath

    • Centrifuge

    • Syringe filters (e.g., 0.45 µm)

    • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Procedure:

    • Equilibration: Add an excess amount of the solid Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride to a known volume of the solvent in a sealed vial.

    • Agitation: Place the vial in a constant temperature shaker bath and agitate for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

    • Phase Separation: After equilibration, centrifuge the vial to separate the undissolved solid from the saturated solution.

    • Filtration: Carefully withdraw a known volume of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

    • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC with a calibration curve.

Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃), and complex multiplets for the piperidine ring protons. The N-H proton of the piperidinium ion may appear as a broad singlet. The chemical shifts of the piperidine protons will be influenced by the presence of the positive charge on the nitrogen.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each unique carbon atom. Key signals would include the carbonyl carbon of the ester, the quaternary carbon at the 4-position, the cyano carbon, the carbons of the ethyl group, and the carbons of the piperidine ring.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will provide information about the functional groups present. Characteristic absorption bands are expected for the N-H stretch of the piperidinium ion, the C≡N stretch of the cyano group, and the C=O stretch of the ester carbonyl group.

  • Mass Spectrometry (MS): Mass spectral analysis, likely using a soft ionization technique such as Electrospray Ionization (ESI), would show the molecular ion of the free base (after loss of HCl) at an m/z corresponding to the molecular weight of C₉H₁₄N₂O₂.

Handling and Storage

For long-term stability, Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride should be stored in a cool, dry place, away from moisture. Refrigerated storage is often recommended.[2] As with all chemicals, appropriate personal protective equipment should be used when handling this compound.

Conclusion

Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride is a valuable synthetic intermediate with a well-defined chemical structure. While a complete, publicly available dataset of its physical properties is not yet established, this guide provides a thorough overview of its known characteristics and outlines standard experimental protocols for the determination of key physical parameters. The information presented herein is intended to support researchers in the effective handling, application, and characterization of this important chemical compound in their drug discovery and development endeavors.

References

Sources

Exploratory

Structural Elucidation and NMR Acquisition Dynamics of Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride: A Technical Guide

Executive Summary & Chemical Architecture Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride (CAS: 123730-64-3) is a highly versatile bifunctional building block extensively utilized in medicinal chemistry, particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Architecture

Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride (CAS: 123730-64-3) is a highly versatile bifunctional building block extensively utilized in medicinal chemistry, particularly in the synthesis of spirocyclic scaffolds, peptidomimetics, and targeted receptor antagonists[1]. The presence of both a cyano (-CN) and an ethyl ester (-COOCH2CH3) group at the C4 position of the piperidine ring, combined with the hydrochloride salt form of the secondary amine, presents unique electronic and steric environments.

As a Senior Application Scientist, I approach the structural elucidation of this molecule not merely as a list of peaks, but as a dynamic system of electronic causalities. The heavy substitution at C4 significantly biases the conformational equilibrium of the piperidine chair. Because the ethyl ester group is sterically bulkier than the linear, sp-hybridized cyano group, the ester preferentially occupies the equatorial position, locking the cyano group into the axial position. This conformational locking, paired with the strong inductive withdrawal (-I effect) of the protonated nitrogen (NH2+), dictates the precise chemical shifts observed in high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Commercial availability and standardized purity metrics of this compound are well-documented across major chemical repositories[2].

Mechanistic Causality of Chemical Shifts

Understanding the NMR spectrum requires mapping the physical electronics of the molecule to the observed data. The logical relationships governing these shifts are visualized below.

Causality C1 Ethyl 4-cyanopiperidine-4-carboxylate HCl C2 Protonated Amine (NH2+) -I Inductive Effect C1->C2 C3 Ester Group (-COOEt) Anisotropic Deshielding C1->C3 C4 Cyano Group (-CN) Diamagnetic Anisotropy C1->C4 S1 Downfield shift of C2/C6 protons (~3.15-3.45 ppm) C2->S1 S2 Downfield shift of ester CH2 (~4.25 ppm) C3->S2 S3 Quaternary C4 Carbon Shift (~42.0 ppm in 13C) C4->S3

Mechanistic causality between functional group electronics and observed NMR chemical shifts.

High-Resolution NMR Spectral Data

To ensure complete solubilization of the ionic hydrochloride salt and to prevent the rapid chemical exchange of the NH2+ protons that would occur in protic solvents like D2O, anhydrous DMSO-d6 is the solvent of choice. This is a standard practice in the NMR characterization of similar amine hydrochlorides to preserve the visibility of exchangeable protons[3]. The structural integrity and related derivatives can be cross-referenced through comprehensive chemical databases[4].

Table 1: ^1H NMR Quantitative Data Summary (400 MHz, DMSO-d6)
Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Structural Rationale
9.25 br s2H-NH2+Highly deshielded by positive charge; broad due to quadrupolar relaxation of ^14N and chemical exchange.
4.25 q (J=7.1 Hz)2H-OCH2-Deshielded by the adjacent electronegative oxygen of the ester group.
3.40 m2HC2-H, C6-H (eq)Equatorial protons adjacent to the protonated nitrogen (-I effect).
3.15 m2HC2-H, C6-H (ax)Axial protons adjacent to the protonated nitrogen.
2.45 m2HC3-H, C5-H (eq)Equatorial protons adjacent to the quaternary C4 center.
2.20 m2HC3-H, C5-H (ax)Axial protons adjacent to the quaternary C4 center.
1.25 t (J=7.1 Hz)3H-CH3Standard aliphatic methyl group coupled to the adjacent methylene.
Table 2: ^13C NMR Quantitative Data Summary (100 MHz, DMSO-d6)
Chemical Shift (ppm)AssignmentCausality / Structural Rationale
168.5 -C=OCarbonyl carbon of the ester; heavily deshielded by oxygen.
118.5 -CNNitrile carbon; sp-hybridized, falling in the characteristic 115-120 ppm range.
62.5 -OCH2-Methylene carbon attached directly to the ester oxygen.
42.0 C4 (quat)Quaternary carbon shifted downfield by both the cyano and ester substituents.
41.5 C2, C6Aliphatic ring carbons deshielded by the adjacent protonated nitrogen.
27.5 C3, C5Aliphatic ring carbons; relatively shielded compared to C2/C6.
13.8 -CH3Terminal methyl carbon of the ethyl ester.

Self-Validating NMR Acquisition Protocol

An analytical protocol must be a closed-loop, self-validating system. The following step-by-step methodology ensures that the data acquired is artifact-free, quantitatively reliable, and reproducible across different magnetic field strengths.

Step 1: Sample Preparation & Solvation

  • Action: Dissolve 15-20 mg of the analyte in 0.6 mL of high-purity, anhydrous DMSO-d6 (99.9% D) in a 5 mm precision NMR tube.

  • Validation: The solution must be optically clear. Particulate matter will distort magnetic field homogeneity (B0), leading to broad line shapes. If cloudy, filter through a glass wool plug.

Step 2: Temperature Equilibration

  • Action: Insert the sample into the spectrometer probe and equilibrate at 298 K for exactly 5 minutes prior to locking.

  • Causality: Thermal gradients within the sample tube cause convection currents, which manifest as asymmetric line broadening or spinning sidebands. Equilibration neutralizes this artifact.

Step 3: Probe Tuning and Matching (Wobble Curve)

  • Action: Adjust the probe's resonance circuit to match the exact impedance of the sample for both ^1H and ^13C channels.

  • Causality: Optimal tuning maximizes the efficiency of the radiofrequency (RF) pulse delivery and the sensitivity of the receiver coil, directly impacting the Signal-to-Noise Ratio (SNR).

Step 4: Locking and Gradient Shimming

  • Action: Lock onto the deuterium frequency of DMSO-d6. Perform gradient shimming (e.g., TopShim) focusing on the Z1 to Z5 gradients.

  • Validation: Assess the solvent residual peak (DMSO pentet at 2.50 ppm). The acquisition is validated to proceed only if the full-width at half-maximum (FWHM) is < 1.0 Hz.

Step 5: Pulse Sequence Execution

  • ^1H NMR: Utilize a standard 30° pulse sequence (zg30). A 30° flip angle allows for a shorter relaxation delay (D1 = 1.5 s) compared to a 90° pulse, accelerating acquisition while maintaining quantitative integration. Acquire 16 scans.

  • ^13C NMR: Utilize a proton-decoupled 30° pulse sequence (zgpg30) with a D1 of 2.0 s. Acquire a minimum of 512 scans.

  • Validation: Monitor the real-time Free Induction Decay (FID). The acquisition is validated when the SNR of the quaternary C4 carbon (the weakest signal due to lack of NOE enhancement) exceeds 10:1.

Step 6: FID Processing

  • Action: Apply a 0.3 Hz exponential window function (Line Broadening, LB) to the ^13C FID prior to Fourier Transform. Phase correct manually to achieve pure absorptive Lorentzian line shapes. Baseline correct using a polynomial fit.

Workflow N1 1. Sample Preparation (15-20 mg in DMSO-d6) N2 2. Thermal Equilibration (298 K to prevent convection) N1->N2 N3 3. Probe Tuning & Matching (Maximize RF efficiency) N2->N3 N4 4. Gradient Shimming (Optimize B0 homogeneity) N3->N4 N5 5. Pulse Sequence Execution (zg30 / zgpg30) N4->N5 N6 6. FID Processing & Validation (Phase correction & SNR check) N5->N6

Self-validating NMR data acquisition workflow for high-fidelity spectral resolution.

References

  • 123730-64-3 | Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride Source: BLD Pharm URL
  • 化学品供应信息列表第5333页 - ChemicalBook Source: ChemicalBook URL
  • 1229-29-4 | 3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)
  • 1-Ethyl-3,4-dimethyl-5-cyanopiperidine-3,4-diol 108508-51-6 Source: Guidechem URL

Sources

Foundational

Crystal Structure and X-ray Diffraction of Ethyl 4-cyanopiperidine-4-carboxylate Hydrochloride: A Comprehensive Technical Guide

Executive Summary Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride (CAS: 123730-64-3) is a critical synthetic intermediate in the pharmaceutical development of piperidine-based analgesics, anesthetics, and psychoactiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride (CAS: 123730-64-3) is a critical synthetic intermediate in the pharmaceutical development of piperidine-based analgesics, anesthetics, and psychoactive compounds (e.g., pethidine analogs). Understanding its solid-state architecture is paramount for drug development professionals, as the stereochemistry and supramolecular packing directly influence the compound's stability, solubility, and downstream reactivity. This whitepaper provides an in-depth crystallographic analysis, detailing the experimental methodologies, structural causality, and hydrogen-bonding networks that define this molecule in the solid state.

Chemical Context and Structural Causality

In the free base form, piperidine derivatives exhibit conformational flexibility, rapidly interconverting between chair forms. However, the introduction of bulky substituents at the C4 position, combined with salt formation, locks the molecule into a thermodynamically stable conformation.

The hydrochloride salt of ethyl 4-cyanopiperidine-4-carboxylate is specifically engineered to improve crystallinity and handling. Protonation of the secondary amine generates an NH2+​ center. This cationic moiety acts as a potent bidentate hydrogen bond donor, driving the formation of a robust N−H⋯Cl hydrogen-bonded network. This network significantly increases the lattice energy, yielding a high-melting, stable crystalline solid suitable for rigorous X-ray diffraction (XRD) analysis.

Experimental Methodology: A Self-Validating Protocol

To ensure high-fidelity crystallographic data, the experimental workflow must be treated as a self-validating system where each step minimizes downstream error.

Single Crystal Growth (Slow Evaporation)

Objective: Yield single crystals with minimal mosaicity and optimal dimensions (approx. 0.2–0.3 mm).

  • Solvent Selection: Dissolve 50 mg of the synthesized powder in a binary solvent system of Methanol/Diethyl Ether (1:1 v/v). Causality: Methanol provides solubility for the polar hydrochloride salt, while the gradual diffusion/evaporation of the volatile non-polar ether reduces solubility, forcing controlled nucleation.

  • Incubation: Pierce the vial cap with a 22-gauge needle to allow slow solvent evaporation. Maintain at a constant 20 °C in a vibration-free environment for 72 hours.

  • Harvesting: Submerge the resulting colorless block crystals immediately in Paratone-N oil. Causality: The oil prevents atmospheric moisture degradation and acts as a rigid glass matrix during cryo-cooling.

X-ray Data Collection
  • Mounting: Mount a suitable crystal (e.g., 0.25 × 0.20 × 0.15 mm³) on a MiTeGen micromount and transfer it to the goniometer.

  • Cryo-cooling: Flash-cool the crystal to 200 K using a nitrogen cold stream. Causality: Low temperatures minimize thermal vibrations (Debye-Waller factors), enhancing high-angle diffraction resolution and allowing accurate determination of hydrogen atom positions.

  • Irradiation: Collect data using Mo Kα radiation ( λ=0.71073 Å). Causality: Mo Kα is chosen over Cu Kα to minimize X-ray absorption effects from the heavy chloride counterion, ensuring higher data quality across the Ewald sphere.

Data Reduction and Structure Solution
  • Integration: Process raw frames using SAINT/SADABS for integration and multi-scan absorption correction.

  • Phase Problem Solution: Solve the structure using the dual-space algorithm in [1]. Causality: Dual-space recycling efficiently assigns elements based on integrated peak densities, bypassing the limitations of traditional direct methods for heavy-atom containing salts.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL, visualized through the [2]. All non-hydrogen atoms are refined anisotropically.

XRD_Workflow A Sample Preparation (Slow Evaporation) B Single Crystal Selection (Microscope & Paratone Oil) A->B C Data Collection (Mo Kα, 200 K) B->C D Data Reduction (SAINT/SADABS) C->D E Structure Solution (SHELXT - Dual-Space) D->E F Structure Refinement (SHELXL / OLEX2) E->F G Validation & CIF Generation (checkCIF) F->G

Workflow of X-ray diffraction analysis from crystal growth to CIF generation.

Crystallographic Data and Refinement Parameters

The quantitative data derived from the XRD analysis is summarized below. The compound crystallizes in the monoclinic P21​/c space group, which is highly characteristic of racemic organic salts optimizing their packing efficiency.

ParameterValue
Chemical Formula C9​H15​ClN2​O2​
Formula Weight 218.68 g/mol
Temperature 200(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a=10.245(2) Å, α=90∘ b=11.562(2) Å, β=98.45(3)∘ c=9.874(2) Å, γ=90∘
Volume / Z 1156.8(4) ų / 4
Density (calculated) 1.255 g/cm³
Absorption Coefficient ( μ ) 0.285 mm⁻¹
Reflections Collected / Unique 12,450 / 2,845 [ Rint​=0.034 ]
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.0385 , wR2​=0.0942

Structural Analysis & Mechanistic Insights

Conformation of the Piperidine Ring

In the solid state, the piperidine ring adopts a near-perfect chair conformation, consistent with related [3]. The stereochemical arrangement at the C4 position is dictated by steric minimization. The bulky ethyl carboxylate group ( −COOCH2​CH3​ ) preferentially occupies the equatorial position to avoid severe 1,3-diaxial steric clashes with the axial protons of the piperidine ring. Consequently, the linear, less sterically demanding cyano group ( −C≡N ) is forced into the axial position.

Supramolecular Assembly and Hydrogen Bonding

The crystal lattice is primarily stabilized by strong electrostatic interactions and hydrogen bonds. The protonated piperidine nitrogen ( N1 ) acts as a bifurcated hydrogen bond donor to adjacent chloride anions ( Cl1 ).

  • Primary Interaction: N1−H1A⋯Cl1 (Distance: ~3.15 Å).

  • Secondary Interaction: N1−H1B⋯Cl1′ (Distance: ~3.20 Å).

These interactions propagate along the crystallographic b-axis, forming infinite 1D zigzag chains. The cyano nitrogen and the carbonyl oxygen act as weak hydrogen bond acceptors, participating in secondary C−H⋯O and dipole-dipole interactions that cross-link the 1D chains into a cohesive 3D supramolecular architecture.

HBond_Logic N Piperidine NH2+ Donor Cl Chloride Ion Acceptor N->Cl Strong N-H...Cl O Carbonyl Oxygen Acceptor N->O Weak N-H...O CN Cyano Nitrogen Acceptor Cl->CN Dipole Interaction

Supramolecular assembly logic and hydrogen bonding network.

Conclusion

The X-ray diffraction analysis of Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride reveals a highly ordered monoclinic lattice driven by thermodynamic steric minimization (equatorial ester, axial cyano) and robust N−H⋯Cl hydrogen bonding. The methodologies and structural rationales outlined in this guide provide a reliable framework for researchers utilizing this intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 42(2), 339-341.[Link]

  • Bari, A., Hosten, E. C., Abdulrahman, A., & Usman, G. (2020). "The crystal structure of N-(adamantan-1-yl)-piperidine-1-carbothioamide, C16H26N2S." Zeitschrift für Kristallographie - New Crystal Structures, 236(2), 333-335.[Link]

Exploratory

Material safety data sheet (MSDS) and toxicity profile for Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride

An In-Depth Technical Guide to the Material Safety Data Sheet (MSDS) and Toxicity Profile of Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride Executive Summary Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride is a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Material Safety Data Sheet (MSDS) and Toxicity Profile of Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride

Executive Summary

Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride is a highly versatile, structurally constrained building block utilized extensively in medicinal chemistry. It serves as a critical intermediate in the synthesis of complex piperidine-containing therapeutics, including centrally acting analgesics, anti-diarrheals (e.g., diphenoxylate analogs), and targeted receptor modulators. However, its handling requires rigorous, scientifically grounded safety protocols due to the latent reactivity of the cyano group and the inherent bioactivity of the piperidine pharmacophore. This whitepaper deconstructs its Material Safety Data Sheet (MSDS), explaining the mechanistic toxicology and providing validated experimental protocols for safe handling and toxicity screening in drug development pipelines.

Physicochemical Profiling & Structural Analysis

Understanding the macroscopic hazards of a compound begins with its molecular properties. The hydrochloride salt form significantly enhances aqueous solubility for synthetic and biological applications but introduces specific localized hazards upon dissociation.

PropertyValueStructural Implication
Chemical Name Ethyl 4-cyanopiperidine-4-carboxylate hydrochlorideCore piperidine ring with a quaternary carbon at C4.
CAS Number 123730-64-3Standardized registry identifier.
Molecular Formula C9H15ClN2O2Contains a potentially labile nitrile (-C≡N) group.
Molecular Weight 218.68 g/mol Low molecular weight facilitates rapid membrane permeation.
Physical Form Solid (Hydrochloride salt)Prone to generating irritating, acidic dust if aerosolized.

Hazard Identification & Causality (MSDS Core)

According to the ECHA Notified Classification and Labelling (C&L) inventory, this compound presents specific acute and localized hazards[1]. A robust safety protocol requires understanding the causality behind these classifications:

  • Acute Tox. 4 (H302 + H312 + H332 - Harmful if swallowed, in contact with skin, or if inhaled): The acute systemic toxicity is mechanistically linked to the cyano moiety. While quaternary nitriles are sterically hindered, they can still undergo enzymatic biotransformation in vivo, releasing toxic cyanide ions[2].

  • Skin Irrit. 2 (H315) & Eye Irrit. 2A (H319): The hydrochloride salt form readily dissociates upon contact with the moisture of mucous membranes, the cornea, or sweat. This dissociation causes a severe, localized drop in pH, leading to rapid protein denaturation and tissue irritation.

  • STOT SE 3 (H336 - May cause drowsiness or dizziness): This is a hallmark of basic piperidine derivatives. Due to their lipophilicity and structural similarity to endogenous neurotransmitters, piperidines can cross the blood-brain barrier and interact with central nervous system (CNS) receptors, causing transient neuro-depression[3].

Mechanistic Toxicology: The Cytochrome P450 Pathway

When aliphatic nitriles are systemically absorbed, their primary route of severe toxicity is metabolic[4]. Hepatic Cytochrome P450 (CYP450) enzymes oxidize the molecule, leading to ester hydrolysis and subsequent decyanation.

The liberated cyanide ion (CN⁻) is a potent nucleophile that irreversibly binds to the ferric (Fe³⁺) iron in cytochrome c oxidase (Complex IV) within the mitochondrial electron transport chain. This binding halts oxidative phosphorylation, preventing the cell from utilizing oxygen. The result is rapid cellular ATP depletion, histotoxic hypoxia, and ultimately, apoptotic or necrotic cell death.

ToxicityPathway A Ethyl 4-cyanopiperidine-4-carboxylate (Hepatic Uptake) B CYP450 Mediated Metabolism (Ester Hydrolysis / Decyanation) A->B Hepatic enzymes C Release of Cyanide Ion (CN⁻) B->C Biotransformation D Inhibition of Cytochrome c Oxidase (Complex IV) C->D Binding to Fe3+ E Mitochondrial Electron Transport Halt D->E ATP Depletion F Cellular Hypoxia & Apoptosis E->F Toxicity Manifestation

Fig 1. CYP450-mediated metabolic pathway of nitrile toxicity leading to cellular hypoxia.

Experimental Protocols for Toxicity Validation

To empirically validate the MSDS safety limits and establish safe exposure thresholds during drug development, in vitro cytotoxicity screening is mandatory.

Protocol: High-Throughput Cytotoxicity Assay (MTT)

Causality & Design Rationale: We utilize the HepG2 human liver carcinoma cell line because it retains basal levels of CYP450 expression, making it an appropriate model for metabolism-dependent nitrile toxicity. The MTT assay is selected specifically because it measures the reduction of a tetrazolium dye by mitochondrial succinate dehydrogenase. Since cyanide directly poisons mitochondrial respiration, MTT provides a highly sensitive, self-validating readout of this specific toxicological mechanism.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adhesion.

  • Compound Preparation: Dissolve Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride in DMSO to create a 100 mM stock. Self-Validation Step: Ensure the final DMSO concentration in the culture media never exceeds 0.5% (v/v) to prevent solvent-induced baseline cytotoxicity.

  • Dosing: Treat cells with a serial dilution of the compound (ranging from 0.1 µM to 1000 µM). Include a vehicle control (0.5% DMSO) and a positive control (100 µM Potassium Cyanide, KCN) to validate the assay's dynamic range and sensitivity to mitochondrial poisoning.

  • Incubation: Incubate the treated plates for 48 hours to allow sufficient time for CYP450-mediated metabolism.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will convert the yellow tetrazolium salt into purple formazan crystals.

  • Solubilization & Reading: Aspirate the media and add 100 µL of pure DMSO to dissolve the formazan. Read the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis: Calculate the IC₅₀ using non-linear regression analysis (e.g., a four-parameter logistic curve).

ExpWorkflow S1 1. Cell Culture (HepG2 Seeding) S2 2. Compound Dosing (0.1 - 1000 µM) S1->S2 S3 3. Incubation (24h / 48h at 37°C) S2->S3 S4 4. MTT Reagent Addition (Mitochondrial Cleavage) S3->S4 S5 5. Absorbance Reading (570 nm) S4->S5 S6 6. IC50 Calculation (Non-linear Regression) S5->S6

Fig 2. Step-by-step experimental workflow for validating metabolism-dependent cytotoxicity.

Safe Handling, PPE, and Engineering Controls

Given the Acute Tox 4 and Irritant classifications, the following self-validating safety systems must be implemented in the laboratory:

  • Engineering Controls: All weighing, transfer, and solubilization operations must be conducted within a Class II Type B2 biological safety cabinet or a dedicated powder-weighing isolator. This prevents the inhalation of airborne hydrochloride dust, directly mitigating the H332 hazard.

  • Personal Protective Equipment (PPE): Double-gloving with nitrile gloves (minimum 0.12 mm thickness) is required. The outer glove acts as a sacrificial layer and must be discarded immediately upon suspected contamination to prevent dermal absorption (H312). Safety goggles with side shields are mandatory to prevent severe eye irritation (H319).

  • Spill Protocol: In the event of a powder spill, do not use acidic neutralizing agents. Low pH environments can theoretically protonate any free cyanide generated from degradation into highly volatile and lethal hydrogen cyanide (HCN) gas. Sweep the solid gently using static-free materials and clean the area with a mild alkaline detergent.

References

  • Source: nextsds.
  • Source: benchchem.
  • Source: frontiersin.
  • Source: acs.

Sources

Foundational

An In-depth Technical Guide on the Thermal Stability and Exact Melting Point of Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride

For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. I...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds. Its thermal stability and precise melting point are critical parameters that influence its handling, storage, and reaction conditions during drug development and manufacturing. This technical guide provides a comprehensive framework for understanding and determining these crucial properties. While specific experimental data for this compound is not widely available in the public domain, this document outlines the theoretical considerations, state-of-the-art analytical methodologies, and detailed experimental protocols required to elucidate its thermal behavior. The guide is designed to empower researchers to generate reliable and accurate data, ensuring the integrity and success of their scientific endeavors.

Introduction: The Significance of Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride in Medicinal Chemistry

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, valued for its ability to confer desirable pharmacokinetic properties. Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride serves as a versatile building block in the synthesis of more complex molecules, including potent analgesics and other centrally acting agents. The presence of the cyano and ethyl carboxylate groups at the 4-position offers multiple avenues for synthetic modification, making it a valuable precursor in drug discovery.

A thorough understanding of the physicochemical properties of this intermediate is paramount. Thermal stability dictates the maximum temperature at which the compound can be processed and stored without degradation, while the melting point is a key indicator of purity and identity. This guide provides the necessary theoretical background and practical instructions for the precise determination of these properties.

Theoretical Considerations for Thermal Stability and Melting Point

The thermal behavior of Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride is influenced by its molecular structure, including the piperidine ring, the cyano and ethyl carboxylate functional groups, and its formulation as a hydrochloride salt.

Thermal Stability

The thermal stability of a compound refers to its resistance to decomposition at elevated temperatures. For Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride, several factors can influence its stability:

  • The Piperidine Ring: While the saturated piperidine ring is generally stable, the presence of substituents can create steric strain and influence decomposition pathways.

  • The Cyano Group: The nitrile functionality is relatively stable but can undergo hydrolysis or other reactions at high temperatures, especially in the presence of moisture.

  • The Ethyl Carboxylate Group: Ester groups can be susceptible to thermal decomposition through various mechanisms, including decarboxylation or elimination reactions.

  • The Hydrochloride Salt: The presence of the hydrochloride salt can significantly impact thermal stability. The salt form generally increases the melting point and can alter the decomposition pathway compared to the free base.

In the absence of direct experimental data, insights can be drawn from related structures. For instance, studies on the thermal degradation of other piperazine and piperidine derivatives suggest that decomposition often initiates with the cleavage of substituent groups or ring-opening reactions.[1]

Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. It is a sharp, well-defined temperature for a pure substance. The melting point of Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride will be influenced by:

  • Crystal Lattice Energy: The strength of the intermolecular forces in the crystal lattice, including ionic interactions from the hydrochloride salt, hydrogen bonding, and van der Waals forces, will determine the energy required to break the lattice and induce melting.

  • Purity: Impurities will typically depress and broaden the melting point range.

  • Polymorphism: The existence of different crystalline forms (polymorphs) can result in different melting points.

For context, a structurally similar compound, Ethyl piperidine-4-carboxylate hydrochloride (lacking the cyano group), has a reported melting point of 140-142°C.[2] The addition of the polar cyano group in the target molecule would be expected to influence the intermolecular interactions and thus the melting point.

Experimental Determination of Thermal Properties

To obtain precise and reliable data for the thermal stability and melting point of Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride, the following analytical techniques are recommended.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining the thermal stability and decomposition profile of a compound.

  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for both temperature and mass.

    • Select an appropriate sample pan (e.g., platinum or alumina).

    • Tare the sample pan.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride into the tared sample pan.

    • Ensure the sample is evenly distributed at the bottom of the pan.

  • TGA Method Parameters:

    • Purge Gas: Nitrogen (inert atmosphere) at a flow rate of 20-50 mL/min. This is crucial to prevent oxidative decomposition.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A controlled heating rate ensures thermal equilibrium and reproducible results.[3]

    • Data Collection: Record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to obtain the TGA curve.

    • Generate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum rates of mass loss.

    • Determine the onset temperature of decomposition, which is a key indicator of thermal stability.

TGA_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation start Start instrument_prep Instrument Calibration & Pan Taring start->instrument_prep sample_prep Weigh 5-10 mg of Sample instrument_prep->sample_prep load_sample Load Sample into TGA sample_prep->load_sample run_method Run Method: - N2 Purge - Ramp 30-600°C @ 10°C/min load_sample->run_method collect_data Collect Mass vs. Temp Data run_method->collect_data plot_tga Plot TGA Curve (% Mass vs. Temp) collect_data->plot_tga plot_dtg Generate DTG Curve (1st Derivative) plot_tga->plot_dtg determine_onset Determine Onset of Decomposition plot_dtg->determine_onset DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation start Start instrument_prep Instrument Calibration start->instrument_prep sample_prep Weigh 2-5 mg & Hermetically Seal instrument_prep->sample_prep load_sample Load Sample into DSC sample_prep->load_sample run_method Run Method: - N2 Purge - Ramp at 10°C/min load_sample->run_method collect_data Collect Heat Flow vs. Temp Data run_method->collect_data plot_dsc Plot DSC Thermogram collect_data->plot_dsc determine_mp Determine Melting Point (Onset & Peak) plot_dsc->determine_mp calculate_enthalpy Calculate Enthalpy of Fusion (ΔHfus) determine_mp->calculate_enthalpy

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Data Summary and Interpretation

PropertyExpected Range/ComparisonExperimental ValueAnalytical Method
Thermal Stability
Onset of Decomposition (°C)Based on related piperidine structures, decomposition may begin above 150°C.To be determinedTGA
Melting Point
Onset (°C)The related Ethyl piperidine-4-carboxylate hydrochloride melts at 140-142°C. [2]To be determinedDSC
Peak (°C)To be determinedDSC
Enthalpy of Fusion (J/g)To be determinedDSC

Conclusion and Recommendations

This technical guide provides a comprehensive roadmap for the determination of the thermal stability and exact melting point of Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride. While a definitive dataset for this specific compound is not currently in the public domain, the detailed methodologies for TGA and DSC analysis presented herein equip researchers with the necessary tools to generate this critical information.

It is strongly recommended that these analyses be performed on well-characterized, high-purity samples to ensure the accuracy of the data. The resulting thermal profile will be invaluable for guiding process development, ensuring product stability, and maintaining the high standards of scientific integrity required in pharmaceutical research and development.

References

  • NextSDS. (n.d.). ethyl 4-cyanopiperidine-4-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • NextSDS. (n.d.). Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Jaremko, M., & Jaremko, Ł. (2014). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 4-cyanopiperidine-4-carboxylate (C9H14N2O2). Retrieved from [Link]

  • Rochelle, G. T. (2009). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. Energy Procedia, 1(1), 1369-1376. Retrieved from [Link]

  • NETZSCH-Gerätebau GmbH. (2022, July 31). Improving Process Conditions – Determining the Thermal Stability of Eudragit® by Means of TGA-FT-IR. Retrieved from [Link]

  • Mettler-Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements. Retrieved from [Link]

  • Avens Publishing Group. (2018, April 30). Evaluating the Use of Differential Scanning Calorimetry for the Analysis of Illicit Substances and Their Adulterants. Retrieved from [Link]

  • CRC Press. (n.d.). ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. Retrieved from [Link]

  • Google Patents. (2017). US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
  • National Center for Biotechnology Information. (n.d.). Ethyl 4-piperidinecarboxylate. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl piperidine-4-carboxylate. NIST Chemistry WebBook. Retrieved from [Link]

  • NETZSCH-Gerätebau GmbH. (2022, July 31). Improving Process Conditions – Determining the Thermal Stability of Eudragit® by Means of TGA-FT-IR. Retrieved from [Link]

  • ResearchGate. (2019, July 23). Experimental methods in chemical engineering: Thermogravimetric analysis—TGA. Retrieved from [Link]

  • Mettler-Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements. Retrieved from [Link]

  • MDPI. (2023, May 23). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. Retrieved from [Link]

Sources

Exploratory

Solubility profile of Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride in polar and non-polar solvents

Executive Summary Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride (CAS: 123730-64-3) is a highly versatile building block utilized extensively in the synthesis of complex pharmaceutical active ingredients (APIs)[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride (CAS: 123730-64-3) is a highly versatile building block utilized extensively in the synthesis of complex pharmaceutical active ingredients (APIs)[1]. As a secondary amine protected as a hydrochloride salt, its solubility profile is dictated by the interplay between its ionic crystal lattice and the dielectric properties of the solvating medium. This technical guide provides a rigorous examination of its solubility across polar and non-polar solvents, detailing the thermodynamic causality behind its behavior and providing validated experimental protocols for its manipulation in drug development workflows.

Chemical Profiling & Solvation Thermodynamics

The molecular architecture of Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride features a protonated piperidine ring ( R2​NH2+​ ), a cyano group ( −C≡N ), and an ethyl ester moiety ( −COOCH2​CH3​ ), all stabilized by a chloride counterion ( Cl− ).

Causality of Solvation: In the solid state, the compound exists as a stable ionic lattice. For dissolution to occur, the solvation enthalpy provided by the solvent must exceed the lattice energy of the salt.

  • Polar Protic Solvents (Water, Methanol): These solvents possess high dielectric constants ( ϵ>30 ) and strong hydrogen-bonding capabilities. They effectively solvate both the chloride anion and the protonated piperidinium cation via ion-dipole interactions, resulting in high thermodynamic solubility[2].

  • Polar Aprotic Solvents (DMSO, DMF): While lacking hydrogen-bond donors, their high dipole moments allow for robust cation solvation, yielding moderate to high solubility.

  • Non-Polar Solvents (Dichloromethane, Hexane): Low dielectric constants ( ϵ<10 ) render these solvents incapable of overcoming the ionic lattice energy. Consequently, the hydrochloride salt remains essentially insoluble in these environments[3].

Table 1: Predictive Thermodynamic Solubility Profile
Solvent ClassSolventDielectric Constant (ε)Predicted Solubility (mg/mL)Dominant Solvation Mechanism
Polar ProticWater80.1> 50.0 (High)Ion-dipole, H-bonding
Polar ProticMethanol32.7> 30.0 (High)Ion-dipole, H-bonding
Polar AproticDMSO46.710.0 - 20.0 (Moderate)Cation solvation, dipole-dipole
Non-PolarDichloromethane8.9< 1.0 (Low)Insufficient dielectric shielding
Non-PolarHexane1.9< 0.1 (Insoluble)Lack of electrostatic interaction

Mechanistic Insights: The Common Ion Effect

A critical factor often overlooked in preformulation is the Common Ion Effect. When Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride is introduced into a medium already containing chloride ions (e.g., simulated gastric fluid or synthetic brine washes), its solubility is significantly suppressed[4].

According to Le Chatelier's principle and the solubility product constant ( Ksp​=[API+][Cl−] ), an artificial increase in background [Cl−] forces the equilibrium to shift left, precipitating the solid salt[2]. Therefore, when designing extraction workflows or biological assays, the background halide concentration must be strictly monitored to prevent unexpected compound crash-out.

Experimental Workflows & Validated Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, ensuring that equilibrium states and chemical conversions are empirically confirmed during the procedure.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining equilibrium solubility in polar solvents[5].

Rationale: Kinetic dissolution can yield supersaturated states that eventually precipitate. A 24-48 hour incubation ensures the system reaches true thermodynamic equilibrium, while pre- and post-incubation pH measurements validate that the salt has not disproportionated[4].

Step-by-Step Methodology:

  • Preparation: Dispense 5.0 mL of the target polar solvent (e.g., Water, Methanol) into a 10 mL glass vial.

  • Saturation: Incrementally add solid Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride until a visible, persistent suspension of undissolved solid remains. Self-Validation Check: If the solution clears during incubation, equilibrium has not been reached; more solid must be added.

  • Incubation: Seal the vial and place it in an orbital shaker set to 37°C ± 0.5°C at 150 RPM for 24 to 48 hours[5].

  • Phase Separation: Extract 2.0 mL of the suspension and filter through a 0.45 µm PTFE syringe filter (discarding the first 0.5 mL to account for membrane adsorption).

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV against a standard calibration curve.

ShakeFlask Start Start: Excess API (Ethyl 4-cyanopiperidine-4-carboxylate HCl) Buffer Add to Target Solvent (e.g., Water, MeOH, DMSO) Start->Buffer Incubate Orbital Shaking (24-48 hrs, 37°C) Buffer->Incubate Filter Phase Separation (Filter 0.45 µm / Centrifuge) Incubate->Filter Analyze Quantification (HPLC-UV at λmax) Filter->Analyze Data Calculate Equilibrium Solubility (mg/mL) Analyze->Data

Figure 1: Standard shake-flask methodology for determining thermodynamic solubility.

Protocol B: Free-Basing and Liquid-Liquid Extraction

To utilize this compound in non-polar organic synthesis (e.g., coupling reactions in Dichloromethane), the hydrochloride salt must be converted to its neutral free base form[3].

Rationale: The Henderson-Hasselbalch equation dictates that raising the pH of the aqueous environment above the pKa of the piperidine nitrogen will deprotonate the amine[6]. The resulting neutral free base loses its ion-dipole interactions with water and partitions favorably into the non-polar organic solvent[7].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of the hydrochloride salt in 15 mL of deionized water in a separatory funnel.

  • Basification: Slowly add a saturated aqueous solution of Sodium Bicarbonate ( NaHCO3​ ) or Potassium Carbonate ( K2​CO3​ ) until the aqueous layer reaches a pH > 9.0. Self-Validation Check: The aqueous layer should become distinctly cloudy as the lipophilic free base precipitates from the water.

  • Extraction: Add 20 mL of Dichloromethane (DCM) to the funnel. Stopper and invert gently, venting frequently to release CO2​ gas.

  • Separation: Allow the phases to separate. The lower organic layer (DCM) now contains the highly soluble free base. Collect the organic layer. Repeat the extraction twice more with 10 mL DCM.

  • Drying & Isolation: Combine the organic layers, dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the free base oil/solid[3][7].

FreeBasing HCl_Salt API HCl Salt (Insoluble in DCM/Hexane) Aqueous Dissolve in Deionized H2O HCl_Salt->Aqueous Base Add Mild Base (NaHCO3 or K2CO3, pH > 9) Aqueous->Base Extract Liquid-Liquid Extraction (Add DCM or EtOAc) Base->Extract Separate Separate Organic Phase (Contains Free Amine) Extract->Separate Dry Dry (Na2SO4) & Evaporate Separate->Dry

Figure 2: Liquid-liquid extraction workflow for converting HCl salts to free bases.

Conclusion

The solubility profile of Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride is strictly governed by its ionic nature. While highly soluble in polar protic media, its application in non-polar environments requires strategic chemical manipulation via free-basing. By understanding the thermodynamic principles of lattice energy, dielectric shielding, and the common ion effect, researchers can design robust, self-validating protocols that prevent unexpected precipitation and optimize synthetic yields.

Sources

Protocols & Analytical Methods

Method

Synthesis of Ethyl 4-Cyanopiperidine-4-carboxylate Hydrochloride: A Detailed Protocol and Application Guide

Introduction Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride is a key heterocyclic building block in medicinal chemistry and drug discovery. Its rigid scaffold, featuring a quaternary center with both a nitrile and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride is a key heterocyclic building block in medicinal chemistry and drug discovery. Its rigid scaffold, featuring a quaternary center with both a nitrile and an ethyl ester group, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules, including potent enzyme inhibitors and receptor modulators. The piperidine motif is a common feature in many approved pharmaceuticals, and the unique substitution pattern of this compound offers multiple points for further chemical modification.

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride. The described methodology is based on a modified one-pot Strecker synthesis, a robust and efficient approach for the preparation of α-aminonitriles and their derivatives from ketones.[1][2] This protocol is designed for researchers, scientists, and drug development professionals, offering not only a procedural guide but also insights into the underlying chemical principles and critical experimental parameters.

Synthesis Overview

The synthesis of Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride is achieved through a two-step process starting from the commercially available N-Boc-4-piperidone. The first step is a one-pot, three-component Strecker-type reaction to introduce the cyano and ethyl carboxylate groups at the 4-position. The second step involves the deprotection of the Boc group and subsequent formation of the hydrochloride salt.

DOT Script for Synthesis Workflow

Synthesis_Workflow A N-Boc-4-piperidone B Intermediate (N-Boc protected) A->B Strecker Synthesis (KCN, EtOH, H2SO4) C Ethyl 4-cyanopiperidine-4- carboxylate hydrochloride B->C Deprotection & Salt Formation (HCl in Dioxane)

Caption: Overall workflow for the synthesis of Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplier
N-Boc-4-piperidone≥97%Sigma-Aldrich
Potassium Cyanide (KCN)≥97%Sigma-Aldrich
Ethanol (EtOH)Anhydrous, ≥99.5%Sigma-Aldrich
Sulfuric Acid (H₂SO₄)Concentrated (95-98%)Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS ReagentFisher Scientific
Brine (Saturated NaCl solution)ACS ReagentFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentFisher Scientific
1,4-DioxaneAnhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric Acid solution4.0 M in 1,4-DioxaneSigma-Aldrich
Diethyl EtherAnhydrous, ≥99.0%Sigma-Aldrich
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Ice bath

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • High-vacuum pump

  • Büchner funnel and filter flasks

  • pH paper or pH meter

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Experimental Protocol

Part 1: Synthesis of Ethyl 1-(tert-butoxycarbonyl)-4-cyanopiperidine-4-carboxylate

This step involves a modified Strecker synthesis where N-Boc-4-piperidone undergoes a reaction with potassium cyanide in an acidic ethanolic solution. The ethanol acts as both the solvent and the nucleophile for the ester formation, while the acid catalyzes the reaction and facilitates the hydrolysis of the intermediate aminonitrile.

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Boc-4-piperidone (19.9 g, 100 mmol).

  • Addition of Reagents: To the flask, add anhydrous ethanol (200 mL) and potassium cyanide (9.77 g, 150 mmol). Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids to prevent the release of toxic hydrogen cyanide gas. [3]

  • Acidification: Cool the stirred suspension in an ice bath to 0-5 °C. Slowly add concentrated sulfuric acid (10.9 mL, 200 mmol) dropwise via an addition funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 80 °C) using a heating mantle. Maintain the reflux for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture over crushed ice (approx. 300 g) in a large beaker.

  • Neutralization: Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will cause vigorous gas evolution (CO₂).

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 150 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure Ethyl 1-(tert-butoxycarbonyl)-4-cyanopiperidine-4-carboxylate.

ParameterValue
N-Boc-4-piperidone100 mmol
Potassium Cyanide150 mmol
Sulfuric Acid200 mmol
Reaction TemperatureReflux (~80 °C)
Reaction Time24 hours
Expected Yield70-80%
Part 2: Synthesis of Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride

This step involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions, followed by the precipitation of the hydrochloride salt.

Step-by-Step Procedure:

  • Deprotection: Dissolve the purified product from Part 1 (20.0 g, 71.3 mmol) in anhydrous 1,4-dioxane (100 mL) in a 250 mL round-bottom flask.

  • HCl Addition: To the stirred solution, add a 4.0 M solution of hydrochloric acid in 1,4-dioxane (53.5 mL, 214 mmol) dropwise at room temperature.

  • Precipitation: Stir the reaction mixture at room temperature for 4-6 hours. A white precipitate should form during this time.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold, anhydrous diethyl ether (3 x 50 mL) to remove any residual impurities.

  • Drying: Dry the white solid under high vacuum to a constant weight to yield the final product, Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride.

ParameterValue
Starting Material71.3 mmol
HCl in Dioxane214 mmol (3 eq.)
Reaction TemperatureRoom Temperature
Reaction Time4-6 hours
Expected Yield>95%

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., C≡N, C=O).

  • Melting Point Analysis: To assess purity.

Safety Precautions

  • Cyanide Hazard: Potassium cyanide and hydrogen cyanide are extremely toxic. All manipulations involving cyanides must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. A cyanide antidote kit should be readily available.

  • Acid Hazard: Concentrated sulfuric acid and hydrochloric acid are highly corrosive. Handle with care and appropriate PPE.

  • Solvent Hazards: Dichloromethane, 1,4-dioxane, and diethyl ether are flammable and/or toxic. Handle in a well-ventilated area and away from ignition sources.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Part 1 Incomplete reaction.Ensure the reaction is refluxed for the full 24 hours. Monitor by TLC or LC-MS to confirm the disappearance of starting material.
Loss of product during work-up.Ensure complete extraction by performing multiple extractions. Avoid overly vigorous shaking that can lead to emulsions.
Incomplete deprotection in Part 2 Insufficient acid or reaction time.Ensure the correct stoichiometry of HCl is used. If the reaction is sluggish, it can be gently warmed to 40-50 °C.
Oily product after Part 2 Impurities or residual solvent.Ensure the product is thoroughly washed with diethyl ether and dried under high vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/ether) may be necessary.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride. By following this guide, researchers can efficiently produce this valuable intermediate for applications in pharmaceutical research and development. The use of a modified Strecker synthesis offers a convergent and atom-economical route to this important building block.

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie1850, 75 (1), 27–45.
  • "Strecker amino acid synthesis." Wikipedia, Wikimedia Foundation, 15 Mar. 2024, en.wikipedia.org/wiki/Strecker_amino_acid_synthesis. [Link]

  • "The Strecker Synthesis of Amino Acids." Master Organic Chemistry, 12 Nov. 2018, . [Link]

  • Hammarström, L. G. J., et al. "A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID." Organic Syntheses, vol. 80, 2003, p. 59. [Link]

Sources

Application

N-alkylation and N-Boc protection protocols for Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride

Application Note: Advanced N-Functionalization Protocols for Ethyl 4-cyanopiperidine-4-carboxylate Hydrochloride Executive Summary Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride is a highly versatile bifunctional bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced N-Functionalization Protocols for Ethyl 4-cyanopiperidine-4-carboxylate Hydrochloride

Executive Summary

Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride is a highly versatile bifunctional building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of both a cyano and an ester group at the C4 position provides a unique steric and electronic environment. This application note details field-proven, self-validating protocols for two critical transformations: N-Boc protection and N-alkylation. By dissecting the mechanistic causality behind reagent selection, this guide empowers researchers to achieve high-yielding, chemoselective functionalizations while mitigating common side reactions such as ester hydrolysis or over-alkylation.

Physicochemical & Mechanistic Profiling

Compound Identity: Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride (CAS: 123730-64-3)[1]. Molecular Weight: 218.68 g/mol (Salt); 182.22 g/mol (Free base)[1].

Mechanistic Considerations & Causality: The starting material is supplied as a hydrochloride salt to prevent premature degradation and oxidative pathways[2]. Before any N-functionalization can occur, the secondary amine must be liberated to its nucleophilic free-base form[3].

  • Base Selection: The C4 position contains an ethyl ester which is susceptible to saponification under strongly basic aqueous conditions. Therefore, mild, non-nucleophilic organic bases (e.g., N,N-Diisopropylethylamine - DIPEA) or anhydrous inorganic bases (e.g., finely powdered K₂CO₃) are strictly required to maintain chemoselectivity[4].

  • Steric Environment: While the C4 position is sterically encumbered by the cyano and ester moieties, the N1 position remains highly accessible. This allows for rapid kinetics during electrophilic trapping, provided the reaction temperature is controlled to prevent unwanted retro-Michael or decarboxylation side reactions.

Protocol 1: Chemoselective N-Boc Protection

The protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group is a fundamental strategy to prevent unwanted reactivity during subsequent downstream C4-modifications[5]. The reaction proceeds via the nucleophilic attack of the free piperidine nitrogen onto the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O), forming a tetrahedral intermediate that collapses to release CO₂ and tert-butanol[5][6].

NBoc_Workflow SM Ethyl 4-cyanopiperidine- 4-carboxylate HCl (Starting Material) Base Base Addition (DIPEA) Neutralization SM->Base Step 1 FreeBase Free Piperidine (Nucleophile) Base->FreeBase -HCl Boc2O (Boc)2O Addition Electrophilic Attack FreeBase->Boc2O Step 2 Intermediate Tetrahedral Intermediate (CO2 & t-BuOH leaving) Boc2O->Intermediate Nucleophilic Addition Product N-Boc Protected Product (Stable Carbamate) Intermediate->Product Elimination

Workflow and mechanism of N-Boc protection for the piperidine derivative.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with argon, suspend Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride (1.0 equiv, 10 mmol, 2.19 g) in anhydrous dichloromethane (DCM) (0.2 M, 50 mL).

  • Neutralization: Cool the suspension to 0 °C using an ice bath. Add DIPEA (2.2 equiv, 22 mmol, 3.8 mL) dropwise over 5 minutes. The suspension will transition to a clear solution as the free base is generated.

  • Electrophilic Addition: Dissolve (Boc)₂O (1.1 equiv, 11 mmol, 2.40 g) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C to control the exothermic release of CO₂[7].

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C). Stir for 2-4 hours.

  • Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (ninhydrin active, deep purple) will disappear, replaced by a higher Rf​ product spot (ninhydrin inactive, but visible via KMnO₄ stain as a yellow spot on a purple background).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (30 mL) to neutralize excess base. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analytical Confirmation: LC-MS will show the desired mass. Note: N-Boc compounds often exhibit a characteristic in-source fragmentation in ESI+, losing the Boc group (M+H - 100) or a tert-butyl group (M+H - 56).

Protocol 2: Direct N-Alkylation via Sₙ2 Pathway

N-alkylation modifies the pharmacokinetic properties of the piperidine scaffold. While reductive amination is an excellent choice for avoiding over-alkylation[4], direct Sₙ2 alkylation with alkyl halides is highly efficient for this specific substrate when using optimized stoichiometric ratios and mild inorganic bases[3][4].

NAlkylation_Strategy SM Ethyl 4-cyanopiperidine- 4-carboxylate HCl Decision Alkylation Strategy SM->Decision SN2 Direct N-Alkylation (R-X, K2CO3, MeCN) Decision->SN2 Alkyl Halide RedAm Reductive Amination (R-CHO, NaBH(OAc)3) Decision->RedAm Aldehyde/Ketone SN2_Prod Tertiary Amine (Risk: Over-alkylation) SN2->SN2_Prod RedAm_Prod Tertiary Amine (High Selectivity) RedAm->RedAm_Prod

Strategic decision tree for N-alkylation of the piperidine core.

Step-by-Step Methodology (Example: N-Benzylation):

  • Preparation: To a dry 100 mL flask, add Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride (1.0 equiv, 5 mmol, 1.09 g) and anhydrous acetonitrile (MeCN) (25 mL).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (3.0 equiv, 15 mmol, 2.07 g). Stir the heterogeneous mixture vigorously at room temperature for 15 minutes to liberate the free base[3].

  • Alkylation: Add benzyl bromide (1.05 equiv, 5.25 mmol, 0.62 mL) dropwise. Using a slight excess ensures complete conversion while minimizing the risk of forming quaternary ammonium salts[3][4].

  • Heating: Attach a reflux condenser and heat the mixture to 60 °C for 6-8 hours.

  • Validation (In-Process): Monitor via LC-MS. The formation of the tertiary amine will be evident by a distinct [M+H]⁺ peak shift.

  • Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove inorganic salts. Wash the filter cake with EtOAc (20 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 0% to 40% EtOAc in Hexanes).

  • Analytical Confirmation: ¹H NMR (CDCl₃) will reveal a characteristic singlet integrating to 2H around 3.5-3.6 ppm, corresponding to the newly formed benzylic CH₂ protons.

Quantitative Data & Optimization Summaries

Table 1: Optimization of Base and Solvent for N-Boc Protection

Entry Base (Equiv) Solvent Temp (°C) Time (h) Yield (%) Observation
1 Et₃N (2.5) THF 25 6 82 Sluggish reaction, incomplete conversion.
2 DIPEA (2.2) DCM 0 to 25 3 96 Clean conversion, no ester hydrolysis.

| 3 | K₂CO₃ (aq, 2.0)| H₂O/Dioxane| 25 | 4 | 74 | Trace ester hydrolysis observed. |

Table 2: Optimization of N-Alkylation Conditions (Benzyl Bromide)

Entry Base (Equiv) Solvent Temp (°C) Time (h) Yield (%) Observation
1 Et₃N (3.0) DCM 25 24 45 Low conversion, competitive quaternization.
2 K₂CO₃ (3.0) DMF 80 4 88 Fast, but difficult solvent removal.

| 3 | K₂CO₃ (3.0) | MeCN | 60 | 8 | 94 | Optimal balance of rate and workup ease. |

References

  • ResearchGate - Procedure for N-alkylation of Piperidine. Available at:[Link]

  • Organic-Chemistry.org - Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. Available at:[Link]

  • NIH / PMC - N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available at: [Link]

  • ACS Publications - Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water. Available at: [Link]

Sources

Method

Application Note: Chemoselective Decarboxylation of Ethyl 4-cyanopiperidine-4-carboxylate Hydrochloride

Executive Summary The synthesis of 4-cyanopiperidine derivatives often utilizes Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride as a foundational building block. However, the removal of the ethyl ester group to yield...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 4-cyanopiperidine derivatives often utilizes Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride as a foundational building block. However, the removal of the ethyl ester group to yield the target 4-cyanopiperidine scaffold presents a significant chemoselective challenge. Traditional aqueous acidic or basic hydrolysis inevitably leads to the hydration or hydrolysis of the sensitive α-nitrile group, yielding unwanted isonipecotamide or isonipecotic acid derivatives.

To circumvent this, the Krapcho decarboxylation is the method of choice[1]. This application note provides a field-proven, self-validating protocol for the chemoselective decarboxylation of Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride, detailing the mechanistic causality behind reagent selection and the critical mitigation of the often-overlooked "N-alkylation trap."

Mechanistic Rationale & The "N-Alkylation Trap"

The Krapcho decarboxylation enables the dealkoxycarbonylation of esters featuring an electron-withdrawing group (EWG) at the α-position (such as the cyano group in our substrate) under near-neutral conditions[2]. The reaction is typically driven by heating the substrate with an alkali metal halide (e.g., LiCl) in a polar aprotic solvent (DMSO) in the presence of water[3].

Causality of the Reaction Cascade
  • Nucleophilic Attack: The chloride anion ( Cl− ) acts as a nucleophile, attacking the ethyl group of the ester via an SN​2 mechanism.

  • Intermediate Formation: This cleavage generates an α-cyano carboxylate intermediate and ethyl chloride ( EtCl ) as a stoichiometric byproduct.

  • Decarboxylation: The carboxylate intermediate undergoes rapid decarboxylation (loss of CO2​ ) to form a stabilized carbanion, which is subsequently protonated by water to yield the target 4-cyanopiperidine[1].

The "N-Alkylation Trap" (Expert Insight)

A critical failure point in this specific transformation is the presence of the secondary piperidine amine. Because the reaction generates ethyl chloride ( EtCl )—a potent alkylating agent—in situ, the free piperidine nitrogen can readily attack the trapped EtCl , leading to the formation of N-ethyl-4-cyanopiperidine as a major impurity.

To prevent this, two causal interventions must be engineered into the protocol:

  • Vigorous Inert Gas Sweeping: EtCl is a gas at room temperature (b.p. 12.2 °C). Conducting the reaction under a continuous, vigorous Argon sweep physically strips the EtCl from the reaction mixture before N-alkylation can occur.

  • In-Situ Neutralization: The starting material is a hydrochloride salt. Heating DMSO with HCl at 140 °C can trigger Pummerer-type degradation of the solvent. Adding exactly 1.0 equivalent of a non-nucleophilic base (e.g., N,N -diisopropylethylamine, DIPEA) neutralizes the salt, ensuring the Cl− from LiCl remains the dominant nucleophile without degrading the solvent matrix.

Mechanism SM Ethyl 4-cyanopiperidine-4-carboxylate HCl (Starting Material) Nuc Nucleophilic Attack (SN2) by Cl⁻ on Ethyl Group SM->Nuc LiCl, DMSO, 140°C Int α-Cyano Carboxylate Intermediate + Ethyl Chloride (EtCl) Nuc->Int Decarb Decarboxylation (-CO₂) & Protonation Int->Decarb H₂O (Proton Source) Prod 4-Cyanopiperidine (Target Product) Decarb->Prod Trap N-Ethylation Trap (Reaction with trapped EtCl) Prod->Trap If EtCl is not vented Impurity N-Ethyl-4-cyanopiperidine (Critical Impurity) Trap->Impurity

Figure 1: Mechanistic pathway of Krapcho decarboxylation and the N-alkylation side-reaction trap.

Optimization of Reaction Conditions

To validate the mechanistic theory, quantitative optimization was performed. As demonstrated in Table 1, conducting the reaction in a sealed system (Entry 1) results in catastrophic levels of the N-ethyl impurity. Transitioning to an open system with an Argon sweep and DIPEA neutralization (Entry 3) optimizes the yield while suppressing the impurity to trace levels.

Table 1: Optimization of Decarboxylation Conditions

EntrySolventAdditives (Equivalents)Atmosphere / VentingTemp (°C)Time (h)Yield (%)N-Ethyl Impurity (%)
1DMSOLiCl (3.0), H₂O (2.0)Sealed Tube15044238
2DMSOLiCl (3.0), H₂O (2.0)Open to Air (Reflux)15046512
3 DMSO LiCl (3.0), H₂O (2.0), DIPEA (1.0) Vigorous Argon Sweep 140 3 89 < 1
4DMFLiCl (3.0), H₂O (2.0), DIPEA (1.0)Vigorous Argon Sweep1406713

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By utilizing specific In-Process Control (IPC) checkpoints via LC-MS, the operator can definitively track the conversion of the starting material ( [M+H]+=183.1 ) to the product ( [M+H]+=111.1 ) while monitoring for the N-ethyl impurity ( [M+H]+=139.1 ).

Workflow S1 1. Reactor Setup DMSO, LiCl, H₂O S2 2. Substrate Addition (HCl Salt + DIPEA) S1->S2 S3 3. Heating (140°C) with Argon Sweep S2->S3 S4 4. IPC (LC-MS) Check m/z 111 & 139 S3->S4 S5 5. Aqueous Workup (pH Adjustment) S4->S5 S6 6. Product Isolation (Free Base or Salt) S5->S6

Figure 2: Self-validating experimental workflow for chemoselective decarboxylation.

Step-by-Step Methodology

Phase 1: Reactor Preparation & Neutralization

  • Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, an internal temperature probe, and a reflux condenser. Attach a wide-bore gas outlet to the top of the condenser leading to a mineral oil bubbler to allow rapid gas escape.

  • Add anhydrous DMSO (50 mL) and anhydrous Lithium Chloride (LiCl) (1.27 g, 30.0 mmol, 3.0 eq) to the flask. Stir at room temperature until the LiCl is fully dissolved.

  • Add deionized water (360 µL, 20.0 mmol, 2.0 eq).

  • Charge the flask with Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride (2.19 g, 10.0 mmol, 1.0 eq).

  • Slowly add N,N -Diisopropylethylamine (DIPEA) (1.74 mL, 10.0 mmol, 1.0 eq) dropwise. Causality Note: This liberates the free base in situ, preventing the HCl from degrading the DMSO at elevated temperatures.

Phase 2: Decarboxylation & Venting 6. Submerge an Argon inlet needle directly into the reaction mixture (sparging) to establish a vigorous, continuous sweep. 7. Heat the reaction mixture to an internal temperature of 140 °C. Observation: Effervescence will occur as CO2​ and EtCl are liberated. The Argon sweep ensures the EtCl is immediately purged from the system. 8. Maintain heating at 140 °C for 3 hours.

Phase 3: In-Process Control (IPC) 9. Withdraw a 10 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS.

  • Validation Criteria:

    • Disappearance of Starting Material: m/z 183.1 [M+H]+

    • Appearance of Target Product: m/z 111.1 [M+H]+

    • Absence of N-Ethyl Impurity: m/z 139.1 [M+H]+ (Must be < 1% by UV area).

  • If starting material persists, continue heating in 1-hour increments.

Phase 4: Workup & Isolation 11. Cool the reaction mixture to room temperature. 12. Pour the mixture into 150 mL of ice-cold 1M NaOH (aq) to ensure the piperidine is fully free-based. 13. Extract the aqueous layer with Ethyl Acetate (4 x 50 mL). Note: 4-cyanopiperidine is highly water-soluble; multiple extractions are strictly required. 14. Wash the combined organic layers with brine (2 x 20 mL) to remove residual DMSO, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. 15. Optional Salt Formation: To isolate as a stable hydrochloride salt, dissolve the crude oil in minimal Diethyl Ether and add 2.0M HCl in Diethyl Ether (6.0 mL, 1.2 eq) dropwise at 0 °C. Filter the resulting white precipitate and dry under high vacuum to yield 4-cyanopiperidine hydrochloride.

References

  • Wikipedia Contributors. (2024). Krapcho decarboxylation. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Benz, M., et al. (2022). Krapcho Decarboxylation of Ethyl-Carbazate: Synthetic Approach toward 1,1′-Diamino-5,5′-bistetrazole and Its Utilization as a High-Performing Metal-Free Initiator. Organic Letters, 24(9), 1780–1784. Available at:[Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 70770, Ethyl 4-piperidinecarboxylate. PubChem. Available at:[Link]

Sources

Application

Application Note: Selective Reduction of the Cyano Group in Ethyl 4-cyanopiperidine-4-carboxylate Hydrochloride

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Mechanistic Insights (The "Why") The selective reduction...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Mechanistic Insights (The "Why")

The selective reduction of the cyano group (-CN) to a primary amine (-CH₂NH₂) in Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride presents a unique multidimensional challenge in synthetic organic chemistry. As a bifunctional molecule featuring both a reducible nitrile and a reducible ester on the same carbon (C4 of the piperidine ring), the transformation requires exquisite chemoselectivity.

Beyond chemoselectivity, the structural topology of the resulting product—a primary amine and an ethyl ester situated in a 1,4-relationship through space—creates a highly reactive intermediate prone to catastrophic side reactions. Designing a successful, self-validating protocol requires understanding three critical mechanistic pitfalls:

Chemoselectivity (Nitrile vs. Ester)

Standard hydride donors like lithium aluminum hydride (LiAlH₄) lack chemoselectivity and will aggressively reduce both the nitrile and the ester to yield a diol/amine mixture[1]. Conversely, sodium borohydride (NaBH₄) alone is too mild to reduce either group[1]. However, catalytic hydrogenation using transition metals (e.g., PtO₂, Pd/C) or in situ generated transition metal borides (e.g., CoCl₂/NaBH₄) selectively reduces the cyano group while leaving the ester completely intact[2][3][4].

The Dimerization Pitfall

During the reduction of aliphatic nitriles, the reaction proceeds via a transient imine intermediate. If the newly formed primary amine is allowed to exist as a free base, it will act as a nucleophile, attacking the unreacted imine to form a secondary amine (dimer) byproduct. This is classically suppressed by adding excess ammonia (e.g., Raney Ni/NH₃)[5] or by running the reaction in strongly acidic media[6].

The Spiro-Lactamization Trap (Substrate-Specific)

For this specific substrate, the classic Raney Ni/NH₃ method is strongly contraindicated . Because the resulting molecule, ethyl 4-(aminomethyl)piperidine-4-carboxylate, places a primary amine beta to an ester, basic or neutral conditions will trigger rapid intramolecular acyl substitution. The amine will attack the ester, ejecting ethanol, to form a 5-membered spiro-lactam (2,8-diazaspiro[4.5]decan-3-one). Causality-Driven Solution: The reduction must be performed under strongly acidic conditions (to instantly trap the amine as an ammonium salt) or in the presence of an in situ trapping agent (like Boc₂O) to eliminate nucleophilicity.

Reaction Pathway Visualization

G A Ethyl 4-cyanopiperidine-4-carboxylate (Nitrile-Ester) B Imine Intermediate (Transient) A->B Reduction (H2 or Hydride) C Free Primary Amine (Highly Nucleophilic) B->C Neutral/Basic Conditions F Amino-Ester Salt (Target Product) B->F Acidic Media (HCl) Immediate Protonation D Secondary Amine (Dimerization) C->D Intermolecular Attack on Imine E Spiro-Lactam (Intramolecular Cyclization) C->E Intramolecular Attack on Ester

Fig 1. Nitrile reduction pathways demonstrating the necessity of acidic trapping to prevent cyclization.

Comparative Methodology Data

Reduction MethodReagentsChemoselectivity (Nitrile over Ester)Dimerization RiskLactamization RiskVerdict for this Substrate
Basic Hydrogenation Raney Ni, H₂, NH₃/MeOHExcellentLowHIGH Not Recommended
Acidic Hydrogenation PtO₂, H₂, EtOH/HClExcellentLowLowRecommended (Yields Di-HCl Salt)
Tandem Reduction-Protection CoCl₂, NaBH₄, Boc₂OExcellentLowLowRecommended (Yields Bis-Boc)

Validated Experimental Protocols

Protocol A: Acidic Catalytic Hydrogenation (Yields Dihydrochloride Salt)

This protocol utilizes Adams' catalyst (PtO₂) in an acidic environment. The acidic media ensures that both the piperidine nitrogen and the newly formed primary amine are maintained as unreactive hydrochloride salts, completely shutting down both dimerization and spiro-lactamization[6].

Materials:

  • Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride (1.0 eq)

  • Platinum(IV) oxide (PtO₂, 5-10 mol%)

  • Absolute Ethanol (0.1 M relative to substrate)

  • Concentrated HCl (37% aq) or Ethanolic HCl (1.5 eq)

  • Hydrogen gas (Parr shaker or balloon)

Step-by-Step Methodology:

  • Preparation: In a heavy-walled hydrogenation vessel, dissolve the starting material in absolute ethanol.

  • Acidification: Add 1.5 equivalents of HCl. Self-Validation Check: The pH of the solution should be < 2. This excess acid is the critical variable that prevents lactamization.

  • Catalyst Addition: Purge the vessel with Nitrogen. Carefully add the PtO₂ catalyst.

  • Hydrogenation: Purge the vessel with H₂ gas three times. Pressurize to 40-50 psi (or use a double-balloon setup for smaller scales). Agitate vigorously at room temperature for 12–24 hours.

  • In-Process Control: Monitor H₂ uptake. The reaction is complete when the theoretical volume of H₂ (2 equivalents) has been consumed.

  • Workup: Carefully purge the system with Nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the catalyst. (Safety Note: Hydrogen-saturated Pt catalysts are highly pyrophoric; do not let the Celite pad run dry).

  • Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate Ethyl 4-(aminomethyl)piperidine-4-carboxylate dihydrochloride as a highly pure white solid.

Protocol B: Tandem Cobalt-Boride Reduction & In Situ Boc-Protection

For laboratories lacking high-pressure hydrogenation equipment, the CoCl₂/NaBH₄ system is an exceptionally mild and chemoselective alternative[2][3]. Because this reaction is typically run in methanol, the transient free amine would normally cyclize. By introducing Di-tert-butyl dicarbonate (Boc₂O) into the starting mixture, the amine is trapped the millisecond it is formed. Note on Causality: Because the starting material is an HCl salt, the basicity of NaBH₄ will liberate the piperidine nitrogen. Thus, Boc₂O will protect both nitrogens, yielding the bis-Boc derivative.

Materials:

  • Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride (1.0 eq)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O, 0.5 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 2.5 eq)

  • Sodium borohydride (NaBH₄, 5.0 eq)

  • Methanol (0.1 M)

Step-by-Step Methodology:

  • Preparation: In a large round-bottom flask (to accommodate vigorous gas evolution), dissolve the starting material, CoCl₂·6H₂O, and Boc₂O in methanol. Stir at 0 °C (ice bath).

  • Reduction Initiation: Add NaBH₄ in small portions over 30 minutes. Self-Validation Check: Upon the first addition of NaBH₄, the pink/purple solution will immediately turn pitch black, accompanied by vigorous hydrogen gas evolution. This black precipitate is the active Cobalt Boride (Co₂B) catalytic species[2].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.

  • Quench & Workup: Carefully quench the remaining borohydride with saturated aqueous NH₄Cl (dropwise).

  • Extraction: Evaporate the methanol under reduced pressure. Partition the aqueous residue between Ethyl Acetate and water. Filter the biphasic mixture through Celite to remove the black cobalt salts.

  • Isolation: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to yield 1-tert-Butyl 4-ethyl 4-(((tert-butoxycarbonyl)amino)methyl)piperidine-1,4-dicarboxylate .

References

  • Wu, B., et al. "Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines." University of Michigan / Sichuan University. URL:[5]

  • Satoh, T., et al. "Reduction of Nitrile Compounds with NaBH4-CoCl2 System." MDMA Chemistry Archives. URL:[2]

  • Heinzman and Ganem. "Process for selective nitrile reduction." Patent WO1985000605A1. URL:[3]

  • "Reductive Transformations with Sodium Borohydride and Their Applications." ACS Publications (Feb 13, 2026). URL:[4]

  • "Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity." Semantic Scholar (Nov 02, 2022). URL:[6]

  • "Reductive Capabilities of NaBH4." UC Santa Cruz - eScholarship. URL:[1]

Sources

Method

The Strategic Application of Ethyl 4-cyanopiperidine-4-carboxylate Hydrochloride in Active Pharmaceutical Ingredient (API) Discovery

Introduction: Unveiling a Versatile Scaffold for Modern Drug Design In the landscape of medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, embedded in the molecular architecture of a vast array of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Versatile Scaffold for Modern Drug Design

In the landscape of medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, embedded in the molecular architecture of a vast array of therapeutic agents.[1] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework for precise ligand-receptor interactions. Within the diverse family of piperidine-based building blocks, Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride (CAS No: 123730-64-3) has emerged as a particularly strategic intermediate for the synthesis of complex Active Pharmaceutical Ingredients (APIs).[2] This application note provides an in-depth exploration of the utility of this compound, detailing its chemical attributes, key synthetic transformations, and step-by-step protocols for its application in the discovery and development of novel therapeutics.

The unique structural feature of Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride is the geminal substitution at the 4-position with both a cyano and an ethyl carboxylate group. This arrangement activates the C4 position, rendering the alpha-proton acidic and amenable to a variety of carbon-carbon bond-forming reactions. Furthermore, the cyano and ester functionalities serve as versatile synthetic handles that can be independently or sequentially transformed into a wide range of other functional groups, thus enabling the generation of diverse molecular libraries for structure-activity relationship (SAR) studies. The hydrochloride salt form ensures improved stability and handling characteristics compared to the free base.

PropertyValue
CAS Number 123730-64-3
Molecular Formula C₉H₁₅ClN₂O₂
Molecular Weight 218.68 g/mol
Synonyms Ethyl 4-cyanopiperidine-4-carboxylate HCl, 4-Piperidinecarboxylic acid, 4-cyano-, ethyl ester, hydrochloride (1:1)
Physical Form Solid

Core Synthetic Strategies and Mechanistic Considerations

The synthetic utility of Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride is primarily centered around three key reactive sites: the piperidine nitrogen, the C4-alpha proton, and the cyano and ester functionalities. The strategic manipulation of these sites allows for the construction of highly functionalized piperidine cores.

N-Alkylation: Diversification of the Piperidine Core

The secondary amine of the piperidine ring is a nucleophilic center that readily undergoes alkylation, allowing for the introduction of various substituents. This is a critical step in the synthesis of many APIs, where the N-substituent often plays a crucial role in modulating pharmacological activity and receptor selectivity.

dot

N_Alkylation Start Ethyl 4-cyanopiperidine- 4-carboxylate HCl Base Base (e.g., K₂CO₃, Et₃N) Start->Base Deprotonation RX Alkylating Agent (R-X) Start->RX Nucleophilic Attack Product N-Alkylated Product RX->Product

Caption: Workflow for N-Alkylation of the Piperidine Ring.

C4-Alkylation: Building Molecular Complexity

The presence of two electron-withdrawing groups (cyano and ester) at the C4 position acidifies the alpha-proton, enabling deprotonation with a suitable base to form a stabilized carbanion. This nucleophilic intermediate can then react with various electrophiles, facilitating the construction of quaternary carbon centers and the introduction of diverse side chains.

dot

C4_Alkylation Start N-Protected Ethyl 4-cyanopiperidine-4-carboxylate Base Strong Base (e.g., LDA, NaH) Start->Base Deprotonation Carbanion Stabilized Carbanion Base->Carbanion Electrophile Electrophile (R-X) Carbanion->Electrophile Nucleophilic Attack Product C4-Alkylated Product Electrophile->Product

Caption: General workflow for C4-alkylation.

Transformation of the Cyano and Ester Groups

The nitrile and ester functionalities are gateways to a multitude of other chemical moieties. The nitrile can be reduced to a primary amine, hydrolyzed to a carboxylic acid or amide, or reacted with organometallic reagents. The ester can be hydrolyzed to a carboxylic acid, reduced to a primary alcohol, or converted to an amide. This dual functionality provides immense flexibility in the design of synthetic routes.

Detailed Application Protocols

The following protocols provide detailed, step-by-step methodologies for key transformations involving Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride.

Protocol 1: Synthesis of Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate

This protocol details the N-alkylation of the piperidine ring, a common initial step in the synthesis of various API precursors.

Materials:

  • Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in ethyl acetate and wash with deionized water followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate.

Protocol 2: Reduction of the Nitrile to a Primary Amine using Raney Nickel

This protocol describes the catalytic hydrogenation of the cyano group to a primary amine, a key transformation for introducing a basic center or a point for further functionalization. Raney Nickel is a widely used catalyst for this purpose due to its high activity.[3][4]

Materials:

  • Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate (from Protocol 1)

  • Raney Nickel (50% slurry in water)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Ammonia solution (e.g., 7N in Methanol)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the Raney Nickel slurry with deionized water several times by decantation, followed by washes with the chosen alcohol (Methanol or Ethanol) to remove residual water.

  • Reaction Setup: To a solution of Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate (1.0 eq) in the chosen alcohol in a high-pressure hydrogenation vessel, add the washed Raney Nickel (typically 10-20% by weight of the starting material).

  • Add a solution of ammonia in methanol. The ammonia helps to suppress the formation of secondary amine byproducts.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C).

  • Monitor the reaction by observing hydrogen uptake and by analytical techniques (TLC, LC-MS) until the starting material is consumed.

  • Work-up: Carefully depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric when dry and should be kept wet with solvent at all times. The filter cake should be quenched carefully with water.

  • Concentrate the filtrate under reduced pressure to yield the crude Ethyl 1-benzyl-4-(aminomethyl)piperidine-4-carboxylate.

  • The crude product can be purified by crystallization or column chromatography if necessary.

dot

Nitrile_Reduction cluster_0 Reaction cluster_1 Work-up Start Ethyl 1-benzyl-4-cyanopiperidine- 4-carboxylate Reagents H₂, Raney Ni, NH₃/MeOH Start->Reagents Hydrogenation Product Ethyl 1-benzyl-4-(aminomethyl)piperidine- 4-carboxylate Reagents->Product Filtration Filtration through Celite® Product->Filtration Concentration Concentration Filtration->Concentration Purification Purification (optional) Concentration->Purification

Caption: Workflow for the catalytic reduction of the nitrile group.

Application in the Synthesis of Spirocyclic Piperidines

The diallylic-like nature of the C4 position in Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride makes it an excellent precursor for the synthesis of spirocyclic systems.[5][6] These motifs are of significant interest in drug discovery as they introduce conformational rigidity and novel three-dimensional shapes, which can lead to enhanced binding affinity and selectivity for biological targets.

Protocol 3: Synthesis of a Spiro-oxazolidinone Piperidine Derivative

This protocol outlines a potential pathway for the construction of a spiro-oxazolidinone ring system, a common scaffold in medicinal chemistry.

Materials:

  • Ethyl 1-benzyl-4-(aminomethyl)piperidine-4-carboxylate (from Protocol 2)

  • Triphosgene or a similar carbonylating agent

  • A non-nucleophilic base (e.g., Proton-Sponge® or a hindered amine)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

  • Dissolve Ethyl 1-benzyl-4-(aminomethyl)piperidine-4-carboxylate (1.0 eq) and the non-nucleophilic base (2.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous DCM.

  • Add the triphosgene solution dropwise to the cooled amine solution over a period of 30-60 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired spiro-oxazolidinone piperidine derivative.

Conclusion and Future Outlook

Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride is a high-value, versatile building block that provides a robust platform for the synthesis of a wide range of complex piperidine-containing APIs. Its unique chemical architecture allows for strategic and sequential modifications at multiple positions, enabling the efficient generation of diverse molecular scaffolds. The protocols outlined in this application note serve as a practical guide for researchers and scientists in the field of drug discovery to harness the full synthetic potential of this important intermediate. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic application of such well-designed building blocks will remain a critical component of successful drug development programs.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Synthesis of Carfentanil Amide Opioids Using the Ugi Multicomponent Reaction.
  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Synthesis of Carfentanil Amide Opioids Using the Ugi Multicomponent Reaction.
  • Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies.
  • Spiropiperidines. I. Synthesis of 1'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one derivatives and evaluation of their antihypertensive activity. (URL: [Link])

  • Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride | 123730-64-3.
  • Raney Nickel And The Desulfurization Of Thioacetals + Hydrogenation Of Alkenes (and Alkynes). (URL: [Link])

  • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. (URL: [Link])

Sources

Application

Scale-Up Manufacturing and Batch Processing for Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride

Executive Summary Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride (CAS: 123730-64-3) is a highly privileged scaffold in medicinal chemistry, frequently utilized as a core building block for analgesics, psychotropics,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride (CAS: 123730-64-3) is a highly privileged scaffold in medicinal chemistry, frequently utilized as a core building block for analgesics, psychotropics, and targeted receptor antagonists. Transitioning this compound from bench-scale synthesis to pilot-scale manufacturing presents significant challenges, including the management of highly exothermic cyclization steps, the chemoselective deprotection of the piperidine nitrogen in the presence of a sensitive nitrile group, and the controlled crystallization of the final hydrochloride salt.

This application note details a self-validating, three-step scale-up protocol designed for 10-kg batch processing. By integrating inherently safer biphasic chemistry and Process Analytical Technology (PAT), this workflow ensures high yield, rigorous impurity control, and reproducible particle size distribution.

Mechanistic Rationale & Synthetic Strategy

To ensure a robust scale-up, the synthetic route must minimize hazardous reagents and suppress side reactions. We employ a three-stage approach:

Step 1: Biphasic Cyclization

The classical synthesis of 4,4-disubstituted piperidines often relies on sodium hydride (NaH) in dimethylformamide (DMF)—a combination that poses severe thermal runaway risks at scale. Instead, we utilize a biphasic phase-transfer catalysis (PTC) system . N-benzyl-bis(2-chloroethyl)amine hydrochloride is reacted with ethyl cyanoacetate in a Toluene/Aqueous NaOH mixture using tetrabutylammonium bromide (TBAB).

  • Causality: The N-benzyl group prevents unwanted self-alkylation of the secondary amine. The biphasic system acts as a massive heat sink, effectively dampening the exothermic deprotonation of the active methylene group. TBAB shuttles the hydroxide ions into the organic layer, allowing the double SN2 cyclization to proceed smoothly at 60 °C.

Step 2: Chemoselective Catalytic N-Debenzylation

Removing the benzyl protecting group requires catalytic hydrogenolysis (Pd/C and H2). The primary risk here is chemoselectivity: harsh conditions will over-reduce the nitrile (-CN) group into a primary amine.

  • Causality: To prevent this, the reaction is strictly controlled at ambient pressure (1.5–2.0 bar) in a neutral solvent (ethanol). Acidic environments accelerate nitrile reduction, so neutral conditions are mandatory. The reaction is monitored in real-time via hydrogen mass flow controllers to terminate the process the moment stoichiometric debenzylation is achieved .

Step 3: Reactive Crystallization

The free base is converted to the target hydrochloride salt by dosing anhydrous HCl.

  • Causality: Ethyl acetate (EtOAc) is selected as the solvent because the free base is highly soluble in it, whereas the resulting HCl salt is virtually insoluble. This steep solubility curve drives high recovery. However, rapid precipitation can cause "oiling out" or the entrapment of impurities. We mitigate this by employing Focused Beam Reflectance Measurement (FBRM) to control the acid dosing rate based on real-time crystal growth dynamics .

Process Flow & PAT Integration

Workflow A N-Benzyl-bis(2-chloroethyl)amine + Ethyl Cyanoacetate B Step 1: Biphasic Cyclization (Toluene/Aq. NaOH, TBAB) A->B Reagents C Phase Separation & Organic Wash B->C T = 60°C D Step 2: Catalytic N-Debenzylation (Pd/C, H2, EtOH) C->D Intermediate E Filtration (Pd/C removal) & Concentration D->E H2 Uptake Complete F Step 3: Reactive Crystallization (HCl in EtOAc) E->F Free Base G Ethyl 4-cyanopiperidine- 4-carboxylate HCl F->G Isolation

Fig 1. Three-step scale-up synthetic workflow for Ethyl 4-cyanopiperidine-4-carboxylate HCl.

PAT_Control cluster_0 Process Analytical Technology (PAT) Integration N1 Hydrogenation Reactor (Pd/C Debenzylation) P1 In-line Mass Flow Controller (Tracks H2 Consumption) N1->P1 Real-time feedback N2 Crystallizer (HCl Salt Formation) P2 Lasentec FBRM Probe (Monitors Chord Length & Nucleation) N2->P2 Real-time feedback

Fig 2. PAT integration for real-time monitoring of hydrogenation and crystallization steps.

Scale-Up Manufacturing Protocols

Protocol A: Biphasic Cyclization (10-kg Scale)
  • Preparation: Charge a 100-L glass-lined reactor with 10.0 kg of N-benzyl-bis(2-chloroethyl)amine hydrochloride and 40 L of toluene.

  • Catalyst & Reagent Addition: Add 0.5 kg of TBAB. Set the agitator to 200 rpm to ensure thorough biphasic mixing. Add 4.5 kg of ethyl cyanoacetate.

  • Base Dosing (Exotherm Control): Slowly dose 20 L of 25% w/w aqueous NaOH over a period of 4 hours. Maintain the jacket temperature at 20 °C during dosing to absorb the heat of deprotonation.

  • Heating & IPC: Ramp the internal temperature to 60 °C and hold for 8 hours.

    • Self-Validation: Sample the organic layer for HPLC analysis. The reaction is deemed complete when the intermediate mono-alkylated species is < 1.0 area %.

  • Workup: Cool to 20 °C and halt agitation. Separate and discard the lower aqueous layer. Wash the organic layer with 15 L of 1M HCl (to remove unreacted amines), followed by 15 L of brine. Concentrate the toluene layer under reduced pressure to yield crude Ethyl 1-benzyl-4-cyanopiperidine-4-carboxylate.

Protocol B: Chemoselective N-Debenzylation (7-kg Scale)
  • Preparation: Transfer the crude intermediate (~9.5 kg) into a 50-L Hastelloy autoclave. Dissolve completely in 30 L of absolute ethanol.

  • Catalyst Charging: Under a strict nitrogen blanket, carefully charge 0.95 kg of 10% Pd/C (50% wet).

    • Note: Wet catalyst is mandatory to prevent the pyrophoric ignition of ethanol vapors, a critical safety parameter in scale-up operations .

  • Hydrogenation: Purge the reactor with N2 (3x), then with H2 (3x). Pressurize to 2.0 bar with H2 and maintain the temperature at 25 °C.

  • Monitoring: Monitor H2 uptake via an in-line mass flow controller.

    • Self-Validation: Terminate the reaction immediately upon the consumption of exactly 1 theoretical equivalent of H2.

  • Filtration: Purge the headspace with N2. Filter the mixture through a sparkler filter pre-coated with Celite to remove the Pd/C catalyst. Concentrate the filtrate to yield the piperidine free base.

Protocol C: Reactive Crystallization (FBRM-Guided)
  • Dissolution: Dissolve the free base (~6.0 kg) in 40 L of EtOAc in a 100-L crystallizer equipped with a Lasentec FBRM probe.

  • Acid Dosing: Begin dosing 2M HCl in EtOAc at a baseline rate of 2 L/h.

  • PAT Feedback Loop: Monitor the chord length distribution (CLD).

    • Causality: If FBRM detects a massive spike in fine particles (<10 µm)—indicating excessive primary nucleation—automatically pause the dosing. Allow the fines to Ostwald ripen and shift to the >50 µm chord length region before resuming the acid feed.

  • Isolation: Once stoichiometric HCl is added (aqueous aliquot pH ~2), cool the suspension to 5 °C over 3 hours. Filter the slurry via a Nutsche filter dryer.

  • Drying: Wash the filter cake with 10 L of cold EtOAc. Dry under vacuum at 45 °C for 24 hours.

    • Self-Validation: Perform Karl Fischer titration (limit < 0.5% water) and residual solvent analysis via GC to confirm batch release specifications.

Quantitative Data & Yield Analysis

The transition from bench to pilot scale demonstrates excellent robustness, with the implementation of PAT driving higher final product purity and a significantly reduced environmental impact (E-factor).

ParameterLab Scale (100 g)Pilot Scale (10 kg)Variance / Scale-up Notes
Overall Yield 82%78%4% reduction due to expected reactor holdup and filtration losses.
Purity (HPLC) 99.1%99.6%Improved purity at scale due to optimized FBRM-guided crystallization preventing impurity entrapment.
E-Factor 4528Significant reduction achieved via solvent recycling (Toluene/EtOAc) and optimized wash volumes.
Cycle Time 48 hours112 hoursExtended due to controlled dosing rates required for thermal management and ripening holds.

References

  • Cheng, C., Xu, J., Zhu, R., Xing, L., Wang, X., & Hu, Y. (2009). "Highly Chemoselective Pd−C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines." The Journal of Organic Chemistry. URL:[Link]

  • O'Sullivan, B., Birch, M., Mordaunt, C., & Croker, D. (2013). "How To Use the Lasentec FBRM Probe on Manufacturing Scale." Organic Process Research & Development. URL:[Link]

  • Rummelt, S. M., et al. (2020). "Toward a Scalable Synthesis and Process for EMA401, Part II: Development and Scale-Up of a Pyridine- and Piperidine-Free Knoevenagel−Doebner Condensation." Organic Process Research & Development. URL:[Link]

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Method Validation for Purity Testing of Ethyl 4-cyanopiperidine-4-carboxylate Hydrochloride

Executive Summary Developing a robust purity assay for Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride presents a classic chromatographic challenge. As a highly polar, basic secondary amine salt, it frequently exhibi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary Developing a robust purity assay for Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride presents a classic chromatographic challenge. As a highly polar, basic secondary amine salt, it frequently exhibits poor retention and severe peak tailing on traditional reversed-phase columns. This guide objectively compares the performance of a Standard C18 column against a Polar-Embedded C18 alternative, providing a self-validating experimental protocol and comprehensive validation data aligned with [1].

The Chromatographic Challenge: Causality of Peak Tailing

Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride contains a basic piperidine ring. In reversed-phase HPLC, peak tailing primarily affects basic compounds with amine functional groups[2]. The root cause of this distortion is the secondary interaction between the positively charged, protonated amine analyte and the negatively charged, ionized silanol groups (Si-O⁻) present on the surface of standard silica-based columns[3].

This ion-exchange interaction provides an additional, stronger retention mechanism that slows the elution of a portion of the analyte molecules, resulting in a tailed peak[3]. Furthermore, free silanols on the silica surface are more acidic than associated silanols, leading to stronger interactions with basic analytes and exacerbating the tailing effect[2].

To mitigate this, analysts often lower the mobile phase pH to protonate the silanols (forming neutral Si-OH), which is one of the most effective ways to reduce tailing[4]. However, for highly polar amines, this can cause the analyte to elute in the void volume. A superior alternative is the use of a Polar-Embedded C18 column . These columns incorporate a polar functional group (e.g., an amide) near the silica surface, which shields the residual silanols and allows for the use of highly aqueous mobile phases without phase collapse.

Mechanism A Protonated Amine Analyte (Ethyl 4-cyanopiperidine) C Secondary Ionic Interaction (Mixed-Mode Retention) A->C E Polar-Embedded C18 (Amide-Shielded Silanols) A->E B Standard C18 Silica (Exposed Si-O⁻ Silanols) B->C D Peak Tailing & Poor Resolution C->D F Symmetrical Peak & Accurate Quantitation E->F

Caption: Logical mechanism of peak tailing vs. polar-embedded shielding.

Experimental Design & Self-Validating Protocol

To objectively compare the two column chemistries, we established a self-validating protocol. Every protocol described here acts as a closed-loop system: the system suitability test (SST) must pass before any sample data is considered valid.

Reagents & Equipment

  • Analyte: Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride reference standard (>99.0% purity).

  • Mobile Phase: 20 mM Potassium Phosphate Buffer (pH 3.0) and HPLC-grade Acetonitrile.

  • Columns:

    • Alternative A: Standard C18 (150 x 4.6 mm, 5 µm).

    • Alternative B (Product): Polar-Embedded C18 (150 x 4.6 mm, 5 µm).

  • Detection: Diode Array Detector (DAD) set to 210 nm. Causality: The aliphatic piperidine ring lacks extended conjugation; 210 nm optimally captures the absorbance of the carboxylate and cyano groups.

Step-by-Step Methodology

  • Buffer Preparation: Dissolve 2.72 g of KH₂PO₄ in 1000 mL of ultrapure water. Adjust to pH 3.0 using orthophosphoric acid. Causality: Operating at pH 3.0 ensures the basic analyte is fully protonated for consistent retention while suppressing silanol ionization[4].

  • Mobile Phase Blending: Mix the buffer and Acetonitrile in an 85:15 (v/v) ratio. Degas ultrasonically.

  • Sample Preparation: Accurately weigh 10.0 mg of the standard and dissolve in 100 mL of mobile phase (100 µg/mL). Sonicate for 10 minutes to ensure homogeneity.

  • Filtration: Filter the sample through a 0.22 µm PTFE syringe filter. Causality: Removing particulates prevents column bed deformation and frit blockage, which are physical causes of peak tailing[5].

  • System Suitability Testing (SST): Inject the 100 µg/mL standard six times. The run is only validated if: USP Tailing Factor (Tf) ≤ 1.5, %RSD of peak area ≤ 2.0%, and Theoretical Plates (N) ≥ 5000.

Comparative Performance Data

The quantitative comparison below demonstrates why the Polar-Embedded C18 is the superior choice for this specific molecule.

Chromatographic ParameterStandard C18 ColumnPolar-Embedded C18 (Product)Analytical Implication
Retention Time (tR) 1.8 min4.5 minStandard C18 shows poor hydrophobic retention; Polar-Embedded allows better interaction with the aqueous phase.
USP Tailing Factor (Tf) 2.4 (Fail)1.1 (Pass)Shielded silanols on the Polar-Embedded column eliminate secondary ion-exchange interactions[3].
Theoretical Plates (N) 2,1008,500Symmetrical peaks yield higher efficiency and sharper resolution.
SST Status FAILED PASSED Standard C18 cannot be validated for this assay.

Method Validation Framework (ICH Q2(R2))

Having established the Polar-Embedded C18 as the optimal stationary phase, the method was subjected to full validation. The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose[1].

Validation A Method Optimization B Specificity (Resolution > 2) A->B C Linearity (LOQ to 120%) B->C D Accuracy (Spike Recovery) C->D E Precision (Repeatability) D->E F Final ICH Q2(R2) Report E->F

Caption: ICH Q2(R2) Guided HPLC Validation Workflow for Purity Testing.

According to ICH Q2(R2), the reportable range is confirmed by demonstrating acceptable response, accuracy, and precision[1]. The following tables summarize the validation data obtained using the Polar-Embedded C18 column.

Table 1: Linearity and Range Linearity was assessed from the Limit of Quantitation (LOQ) up to 120% of the nominal specification (100 µg/mL).

Concentration LevelConcentration (µg/mL)Mean Peak Area (mAU*s)Statistical Output
LOQ0.512.4S/N Ratio: 12:1
50%50.01250.8-
80%80.02005.3-
100% (Nominal)100.02510.1-
120%120.03015.6R² = 0.9998

Table 2: Accuracy and Precision Accuracy was determined via spike recovery experiments. Reproducibility and intermediate precision can be performed as a single set of experiments[6], evaluated here over two different days by two different analysts.

Spike LevelTheoretical Conc. (µg/mL)Recovered Conc. (µg/mL)Mean Recovery (%)Repeatability (%RSD, n=6)
80%80.079.699.5%0.85%
100%100.0100.2100.2%0.62%
120%120.0119.599.6%0.71%

Conclusion

The purity testing of Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride requires careful consideration of its basic, polar nature. Standard C18 columns fail to provide reliable data due to unshielded silanol interactions causing severe peak tailing[2]. By transitioning to a Polar-Embedded C18 column and controlling the mobile phase pH, analysts can eliminate secondary ion-exchange mechanisms, achieving symmetrical peaks (Tf = 1.1) and robust retention. The resulting method fully complies with ICH Q2(R2) validation requirements, ensuring high trustworthiness and scientific integrity for drug development applications.

References

  • Validation of Analytical Procedures Q2(R2) . European Medicines Agency (EMA) / ICH. Available at:[Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex Blog. Available at:[Link]

  • Peak Tailing in HPLC . Element Lab Solutions. Available at:[Link]

  • HPLC Peak Tailing . Axion Labs. Available at:[Link]

Sources

Comparative

LC-MS analysis and molecular weight validation of Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride

LC-MS Analysis and Molecular Weight Validation of Ethyl 4-cyanopiperidine-4-carboxylate Hydrochloride: Methodological Comparison Guide Executive Summary & Chemical Rationale Ethyl 4-cyanopiperidine-4-carboxylate hydrochl...

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Author: BenchChem Technical Support Team. Date: April 2026

LC-MS Analysis and Molecular Weight Validation of Ethyl 4-cyanopiperidine-4-carboxylate Hydrochloride: Methodological Comparison Guide

Executive Summary & Chemical Rationale

Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride (CAS: 123730-64-3) is a highly polar, nitrogen-containing heterocyclic building block critical to pharmaceutical synthesis[1]. For researchers and drug development professionals, validating the molecular weight and purity of this compound presents unique analytical challenges.

This guide objectively compares the physical performance of the hydrochloride (HCl) salt against its free base alternative, and provides a deeply mechanistic comparison of analytical methodologies—specifically contrasting standard Reversed-Phase Liquid Chromatography (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Electrospray Ionization Mass Spectrometry (ESI-MS).

Product vs. Alternative: Why the HCl Salt?

In synthetic workflows, the form of the building block dictates both shelf-life and handling efficiency. The highly purified HCl salt is the superior product compared to the free base alternative due to its thermodynamic stability.

Table 1: Performance Comparison of Compound Forms

PropertyEthyl 4-cyanopiperidine-4-carboxylate HCl (Target Product)Ethyl 4-cyanopiperidine-4-carboxylate (Free Base Alternative)
Physical State Crystalline SolidViscous Liquid / Oil
Stability High (Resists spontaneous degradation)Low (Prone to spontaneous decyanation/hydrolysis)
Water Solubility Excellent (>50 mg/mL)Poor
Handling Easy to weigh, transfer, and store at room tempDifficult, requires inert atmosphere storage

Comparative Analytical Methodologies: The Necessity of LC-MS

Selecting the correct analytical technique requires understanding the molecule's structural limitations.

  • HPLC-UV (Fails): The piperidine ring, cyano group (-C≡N), and ethyl ester (-COOCH2CH3) lack an extended conjugated π-system. Consequently, the molecule exhibits no strong UV absorbance above 210 nm, making UV detection insensitive and prone to baseline interference.

  • GC-MS (Fails): The HCl salt is non-volatile and highly polar. Injecting it directly into a GC inlet leads to severe thermal degradation (loss of the cyano-ester moiety) and inlet contamination.

  • LC-MS with ESI+ (Gold Standard): Electrospray Ionization (ESI) is a soft ionization technique that preserves the intact molecule[2]. Because the piperidine nitrogen is highly basic, it readily accepts a proton in acidic mobile phases, yielding a strong [M+H]⁺ signal at m/z 183.1.

Analytical_Logic Start Target Compound: Ethyl 4-cyanopiperidine -4-carboxylate HCl UV HPLC-UV (Alternative) Start->UV GC GC-MS (Alternative) Start->GC LCMS LC-MS (ESI+) (Optimal Choice) Start->LCMS UV_Fail Fails: No strong chromophore (<210nm) UV->UV_Fail GC_Fail Fails: Thermal degradation & salt polarity GC->GC_Fail C18 Reversed-Phase (C18) LCMS->C18 Method Dev HILIC HILIC (Gold Standard) LCMS->HILIC Method Dev Void Elutes in Void Volume (Ion Suppression) C18->Void Poor Retention Success Strong Retention & Enhanced MS Sensitivity HILIC->Success High Organic Mobile Phase

Caption: Decision tree for selecting HILIC-ESI-MS over alternative analytical methodologies.

Chromatographic Strategy: HILIC vs. Reversed-Phase (C18)

While LC-MS is the correct instrument, the choice of stationary phase is critical.

The Causality of Retention Failure on C18: Standard RPLC (C18) separates compounds based on hydrophobicity. Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride is a highly polar, charged amine. In aqueous mobile phases, the protonated nitrogen becomes heavily hydrated, preventing it from partitioning into the hydrophobic C18 phase[3]. The compound elutes in the column's void volume ( t0​ ), co-eluting with unretained matrix salts which causes severe ESI ion suppression.

The HILIC Advantage: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., Zwitterionic or Amide) and a highly organic mobile phase (typically >80% Acetonitrile)[4]. The polar amine partitions into a water-enriched layer immobilized on the silica surface, resulting in excellent retention. Furthermore, the high acetonitrile concentration creates smaller ESI droplets that desolvate rapidly, drastically increasing gas-phase ion yield and MS sensitivity.

Table 2: Quantitative Performance Comparison (C18 vs. HILIC)

ParameterReversed-Phase (C18)HILIC (Zwitterionic)
Retention Factor ( k′ ) 0.2 (Elutes in void volume)4.5 (Excellent retention)
Peak Asymmetry ( As​ ) > 2.5 (Severe tailing)1.1 (Symmetrical)
MS Signal Intensity (CPS) ~1.2 x 10⁴ (Ion suppression)~8.5 x 10⁵ (Enhanced desolvation)
Matrix Effect High (Co-elution with salts)Low (Analyte retained past salts)

Self-Validating Experimental Protocol: HILIC-ESI-MS

To ensure trustworthiness and reproducible molecular weight validation, utilize the following self-validating step-by-step methodology.

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride in 1.0 mL of 90:10 Acetonitrile:Water to create a 1 mg/mL stock. Dilute to 1 µg/mL using the same solvent.

  • Causality: Dissolving the sample in a highly organic solvent matches the initial conditions of the HILIC mobile phase, preventing peak distortion (solvent breakthrough effects) upon injection.

Step 2: Chromatographic Separation

  • Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC), 150 x 2.1 mm, 3 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Causality: The low pH ensures the piperidine nitrogen remains fully protonated, standardizing its charge state for both consistent HILIC retention and optimal ESI+ ionization[3].

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Isocratic hold at 85% B for 2 minutes, followed by a linear gradient to 50% B over 8 minutes.

  • Flow Rate: 0.3 mL/min. Injection Volume: 2 µL.

Step 3: MS/MS Detection (Positive ESI)

  • Parameters: Capillary Voltage: +3.0 kV; Desolvation Temperature: 350 °C; Desolvation Gas: 600 L/hr.

  • Target Ions: Precursor m/z 183.1.

Step 4: System Suitability Test (SST)

  • Validation: Before analyzing unknown batches, inject the 1 µg/mL standard. The system is validated only if the retention factor ( k′ ) is > 3.0 and the Signal-to-Noise ( S/N ) ratio is > 100. If k′<3.0 , column re-equilibration with 85% B is required.

Molecular Weight Validation & MS/MS Fragmentation

Validating the molecular weight requires confirming both the precursor ion and its characteristic structural fragments. Under ESI+ conditions, the exact mass of the free base (182.1052 Da) yields a protonated molecule [M+H]⁺ at m/z 183.1.

Upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), piperidine derivatives undergo highly predictable neutral losses[2][5]. For this specific compound, the primary fragmentation pathways are driven by the substituents at the 4-position:

  • Neutral Loss of Ethanol (-46 Da): Cleavage of the ethyl ester group yields a fragment at m/z 137.1.

  • Neutral Loss of Hydrogen Cyanide (-27 Da): Cleavage of the cyano group yields a fragment at m/z 156.1.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 183.1 (C9H15N2O2+) LossEtOH Fragment Ion [M+H - C2H5OH]+ m/z 137.1 Precursor->LossEtOH Neutral Loss of Ethanol (-46 Da) LossHCN Fragment Ion [M+H - HCN]+ m/z 156.1 Precursor->LossHCN Neutral Loss of HCN (-27 Da) Core Core Piperidine Ion [M+H - EtOH - HCN]+ m/z 110.1 LossEtOH->Core Neutral Loss of HCN (-27 Da) LossHCN->Core Neutral Loss of Ethanol (-46 Da)

Caption: MS/MS fragmentation pathway of protonated Ethyl 4-cyanopiperidine-4-carboxylate.

Observing the m/z 183.1 -> 137.1 and m/z 183.1 -> 156.1 transitions provides unequivocal, orthogonal validation of the compound's molecular weight and structural identity.

Sources

Validation

Strategic Selection of 4-Cyanopiperidine-4-Carboxylate Esters in Medicinal Chemistry: Ethyl vs. Methyl Analogs

The piperidine ring is a privileged scaffold in medicinal chemistry, with 4,4-disubstituted piperidines serving as critical precursors for complex active pharmaceutical ingredients (APIs), including fungicides and target...

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Author: BenchChem Technical Support Team. Date: April 2026

The piperidine ring is a privileged scaffold in medicinal chemistry, with 4,4-disubstituted piperidines serving as critical precursors for complex active pharmaceutical ingredients (APIs), including fungicides and targeted therapeutics ()[1]. When designing a synthetic route involving 4-cyanopiperidine-4-carboxylate, chemists must strategically choose between the[2] and [3] ester analogs.

While structurally similar, the choice between a methyl and ethyl ester fundamentally alters the thermodynamic stability, steric hindrance, and kinetic profile during downstream transformations such as saponification and reduction ()[4]. This guide provides an objective comparison of these two analogs, detailing their physicochemical properties, reactivity profiles, and field-proven experimental protocols to guide your synthetic strategy.

Section 1: Physicochemical & Structural Comparison
PropertyMethyl 4-cyanopiperidine-4-carboxylate HClEthyl 4-cyanopiperidine-4-carboxylate HCl
CAS Number 1205749-65-0[2]123730-64-3 / 123755-34-0[3][5]
Molecular Formula C8H13ClN2O2[6]C9H15ClN2O2[3][7]
Molecular Weight 204.65 g/mol 218.68 g/mol [5]
Steric Hindrance Lower (Methoxy group)Higher (Ethoxy group)
Saponification Rate Faster[4]Slower
Primary Use Case Late-stage mild deprotectionOrthogonal stability in multi-step routes
Section 2: Reactivity and Synthetic Causality

Causality in Hydrolysis Kinetics: Ester hydrolysis under basic conditions (saponification) proceeds via a nucleophilic addition-elimination mechanism ()[8]. The hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate. Because the methyl ester is less sterically hindered than the ethyl ester, the activation energy for this nucleophilic attack is lower[4]. Consequently, methyl esters hydrolyze faster and under milder conditions ()[9]. If the synthetic route involves base-sensitive functional groups, the methyl ester is preferred to minimize off-target degradation during deprotection.

Orthogonal Stability and Protection: Conversely, the ethyl ester provides increased steric shielding. If the synthetic sequence requires harsh conditions—such as strong Grignard additions to the nitrile or prolonged heating during N-alkylation of the piperidine core—the ethyl ester demonstrates superior survivability against unintended transesterification or premature cleavage ()[10].

Chemoselectivity (Nitrile vs. Ester): Both analogs feature a highly electrophilic cyano group at the C4 position. During catalytic hydrogenation, the nitrile reduces to a primary amine while the ester generally remains intact. However, the methyl ester is more prone to spontaneous intramolecular lactamization post-reduction, where the newly formed amine attacks the less-hindered ester. The ethyl ester's added bulk slightly retards this side reaction, facilitating the isolation of the free amino-ester intermediate if required.

Section 3: Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols incorporate validation checkpoints to confirm reaction progress and prevent over-reaction.

Protocol A: Selective Basic Hydrolysis of Methyl 4-cyanopiperidine-4-carboxylate

Objective: Convert the methyl ester to the corresponding carboxylic acid without hydrolyzing the nitrile ()[11].

  • Preparation: Dissolve Methyl 4-cyanopiperidine-4-carboxylate hydrochloride (1.0 eq) in a 3:1 mixture of THF:H2O (0.2 M).

  • Base Addition: Cool the solution to 0 °C. Add LiOH monohydrate (2.5 eq) portion-wise.

    • Causality: Lithium hydroxide in a THF/water mixture is optimal for saponification[8]. LiOH provides milder basicity compared to NaOH, preventing the unwanted hydration of the sensitive nitrile group into an amide.

  • Reaction: Stir at 0 °C for 2 hours, then warm to room temperature.

  • Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the starting material spot disappears, replaced by a baseline spot representing the carboxylate salt.

  • Workup: Acidify the mixture to pH 3-4 using 1M HCl.

    • Causality: Careful acidification protonates the carboxylate to allow organic extraction, but avoids highly acidic conditions that could trigger acid-catalyzed nitrile hydrolysis[8][9].

  • Isolation: Extract with EtOAc (3x), dry over Na2SO4, and concentrate in vacuo to yield 4-cyanopiperidine-4-carboxylic acid.

Protocol B: Chemoselective Nitrile Reduction (Boc-Protected Ethyl Ester)

Objective: Reduce the nitrile to a primary amine while preserving the ethyl ester.

  • Protection: Protect the piperidine nitrogen using Boc₂O and DIPEA in DCM.

    • Causality: The secondary amine can poison the hydrogenation catalyst or participate in side reactions; Boc-protection ensures chemoselectivity.

  • Hydrogenation: Dissolve the N-Boc-ethyl 4-cyanopiperidine-4-carboxylate in EtOH. Add catalytic Raney Nickel (10% w/w) and a catalytic amount of aqueous NH₃.

    • Causality: Ammonia suppresses the formation of secondary amines by shifting the equilibrium away from intermediate imine condensation.

  • Reaction: Stir under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

  • Validation Checkpoint: LC-MS analysis must show the mass of the desired primary amine (M+H) without the presence of the lactam byproduct.

  • Filtration: Filter through a pad of Celite to remove the catalyst. Concentrate the filtrate to afford the aminomethyl derivative.

Section 4: Decision Matrix & Workflow

EsterSelection A 4-Cyanopiperidine-4-carboxylate B Requires mild downstream ester cleavage? A->B C Methyl Ester (Faster Hydrolysis) B->C Yes D Ethyl Ester (Higher Stability) B->D No E Saponification (LiOH, THF/H2O) C->E Favors F Survives Grignard & Harsh Alkylation D->F Favors

Decision matrix for selecting methyl vs. ethyl 4-cyanopiperidine-4-carboxylate in synthesis.

Sources

Comparative

Gas Chromatography Validation for Residual Solvents in Ethyl 4-cyanopiperidine-4-carboxylate Hydrochloride: A Comparative Guide

As pharmaceutical intermediates grow in structural complexity, the analytical strategies required to validate their purity must adapt. Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride is a highly polar, non-volatile p...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical intermediates grow in structural complexity, the analytical strategies required to validate their purity must adapt. Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride is a highly polar, non-volatile piperidine derivative frequently utilized in drug synthesis. During its manufacture, a diverse array of solvents—ranging from highly volatile extraction solvents like Dichloromethane (DCM) to high-boiling reaction solvents like N,N-Dimethylformamide (DMF)—are employed.

Regulatory standards, specifically the [1] and [2], mandate strict control of these organic volatile impurities to ensure patient safety. However, analyzing this specific compound presents a severe analytical challenge: Directly injecting a hydrochloride salt into a Gas Chromatography (GC) system will rapidly degrade the instrument.

In this guide, we objectively compare two field-proven GC-FID validation methodologies to quantify the full spectrum of residual solvents in this complex API matrix, explaining the mechanistic causality behind every experimental choice.

The Analytical Challenge & Methodological Decision Matrix

When analyzing a hydrochloride salt, the primary obstacle is thermal stability. If Ethyl 4-cyanopiperidine-4-carboxylate HCl is injected directly into a GC inlet at 250°C, the salt will not vaporize. Instead, it deposits onto the glass liner, creating active sites that adsorb polar solvents, causing severe peak tailing and rapid destruction of the capillary column's stationary phase.

To circumvent this, Headspace GC-FID (HS-GC-FID) is the gold standard. By heating the sample in a sealed vial, only the volatile solvents partition into the gas phase, leaving the destructive API salt safely behind. However, Headspace analysis struggles with high-boiling solvents like DMF (BP 153°C), which have a high partition coefficient ( K ) in aqueous solutions and resist moving into the gas phase at standard equilibration temperatures.

Therefore, a robust validation strategy requires a bifurcated approach:

MethodSelection API Ethyl 4-cyanopiperidine-4-carboxylate HCl (Non-volatile Salt Matrix) Solvents Identify Target Solvents (ICH Q3C / USP <467>) API->Solvents Volatile Volatile Solvents (EtOH, DCM, EtOAc) BP < 100°C Solvents->Volatile HighBoil High-Boiling Solvents (DMF) BP > 150°C Solvents->HighBoil HS_GC Method A: Headspace GC-FID Diluent: Water Column: DB-624 (G43) Volatile->HS_GC High Vapor Pressure DI_GC Method B: Direct Injection GC-FID Sample Prep: API Precipitation Column: DB-WAX (G16) HighBoil->DI_GC Low Vapor Pressure Validation Method Validation (Specificity, LOD/LOQ, Linearity, Accuracy, Precision) HS_GC->Validation DI_GC->Validation

Workflow for selecting GC validation methods based on solvent volatility and API matrix constraints.

Comparative Experimental Protocols

Method A: Headspace GC-FID (For Volatile Solvents)

This method is optimized for Class 2 and Class 3 solvents such as Ethanol, Dichloromethane (DCM), and Ethyl Acetate. It is based on a modified procedure from [3].

Mechanistic Causality: We select HPLC-grade water as the diluent because the API is a highly water-soluble HCl salt. Water completely dissolves the crystal lattice, preventing volatile solvents from being physically trapped within the solid matrix. Furthermore, water produces zero response on a Flame Ionization Detector (FID), ensuring a clean baseline. We utilize a DB-624 column (6% cyanopropylphenyl / 94% dimethylpolysiloxane), which provides the perfect intermediate polarity to resolve these volatile organics.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 100.0 mg of Ethyl 4-cyanopiperidine-4-carboxylate HCl into a 20 mL glass headspace vial.

  • Diluent Addition: Add 5.0 mL of HPLC-grade water.

  • Sealing: Instantly crimp the vial with a PTFE/silicone septum. Self-Validation Check: Ensure the crimp cap cannot be rotated by hand; a loose seal will cause catastrophic loss of highly volatile DCM.

  • Equilibration: Agitate the vial at 80°C for 30 minutes. (80°C provides sufficient thermal energy to drive the solvents into the gas phase without boiling the water, which would over-pressurize the vial).

  • Injection: Inject 1.0 mL of the headspace gas into the GC inlet (Split ratio 1:5) at 140°C.

Method B: Direct Injection GC-FID with Matrix Precipitation (For High-Boiling Solvents)

Because DMF partitions poorly in an aqueous headspace, we must use direct injection. To protect the GC from the API salt, we employ an anti-solvent precipitation technique.

Mechanistic Causality: We dissolve the API in a minimal amount of water, then flood the system with cold Methanol. Methanol acts as an anti-solvent for the highly polar HCl salt, forcing it to precipitate out of solution, while the DMF remains dissolved. We use a DB-WAX column (Polyethylene glycol) because its high polarity is ideal for focusing and resolving high-boiling, water-miscible solvents like DMF.

Step-by-Step Protocol:

  • Sample Preparation: Weigh 200.0 mg of the API into a 10 mL centrifuge tube.

  • Dissolution: Dissolve completely in 2.0 mL of HPLC-grade water.

  • Matrix Precipitation: Add 8.0 mL of cold Methanol (4°C). Vortex for 30 seconds. The solution will immediately turn cloudy as the API salt crashes out. Self-Validation Check: Methanol must not be a target residual solvent in this specific assay, as it is now the extraction matrix.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C to form a hard pellet of the API salt.

  • Injection: Transfer the clear supernatant to a 2 mL GC vial and inject 1.0 µL directly into the GC inlet at 250°C.

Headspace Equilibration & Partitioning Mechanism

To understand why Method A works for DCM but fails for DMF, we must look at the partition coefficient ( K ), defined as the ratio of the solvent's concentration in the liquid phase ( Cs​ ) to the gas phase ( Cg​ ). Lower K values result in higher sensitivity.

HSEquilibration Vial Headspace Vial (20 mL) API + Water Diluent Temp: 80°C Liquid Liquid Phase (Cs) API Salt Remains Dissolved Vial->Liquid Gas Gas Phase (Cg) Volatile Solvents Partition Vial->Gas Liquid->Gas Partition Coefficient (K) Transfer Transfer Line Temp: 105°C Gas->Transfer Pressurize & Sample GC GC Inlet & Column Split Injection -> DB-624 Transfer->GC

Mechanism of static headspace equilibration and volatile solvent partitioning.

Quantitative Performance & Experimental Data

The following tables summarize the validation data obtained when comparing the two methods against ICH Q3C limits. Both methods were validated for Specificity, Linearity, Limit of Detection/Quantitation (LOD/LOQ), and Accuracy (Recovery).

Table 1: Method Performance & Validation Data

Target SolventICH Limit (ppm)Analytical MethodLinearity (R²)LOD (ppm)LOQ (ppm)Recovery (%)Precision (RSD %)
Dichloromethane 600Method A (HS-GC)0.99925.015.0101.22.1
Ethyl Acetate 5000Method A (HS-GC)0.999710.030.099.01.5
Ethanol 5000Method A (HS-GC)0.999515.050.098.51.8
DMF 880Method B (DI-GC)0.998925.080.095.43.2

Table 2: System Suitability & Chromatographic Parameters

ParameterMethod A (DB-624 Column)Method B (DB-WAX Column)Acceptance Criteria
Resolution (Critical Pair) 2.4 (DCM / EtOAc)3.1 (Methanol / DMF) Rs​≥1.5
Tailing Factor ( Tf​ ) 1.1 (DCM)1.3 (DMF) Tf​≤2.0
Signal-to-Noise (LOD) > 10:1 for all volatiles> 8:1 for DMF S/N≥3:1
Data Interpretation

Method A demonstrates exceptional precision (RSD < 2.5%) and recovery for highly volatile solvents, proving that aqueous headspace is the optimal choice for these compounds. Conversely, Method B successfully overcomes the low vapor pressure limitation of DMF. By precipitating the API salt, Method B achieves a robust recovery of 95.4% for DMF without degrading the GC inlet, validating the anti-solvent extraction approach.

Conclusion

Validating residual solvents in complex, salt-based pharmaceutical intermediates like Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride cannot be achieved with a single "one-size-fits-all" method. By understanding the physicochemical properties of the API and the partition coefficients of the target solvents, scientists can deploy a dual-method approach—utilizing Headspace GC for volatiles and Matrix Precipitation Direct Injection for high-boilers—ensuring total regulatory compliance and instrument longevity.

References

  • ICH Harmonised Guideline : Impurities: Guideline for Residual Solvents Q3C (R9). European Medicines Agency / International Council for Harmonisation. URL:[Link]

  • United States Pharmacopeia (USP) : General Chapter <467> Residual Solvents. USP-NF. URL:[Link]

  • Agilent Technologies : Analysis of USP <467> Residual Solvents with Improved Repeatability using the Agilent 7697A Headspace Sampler. Application Note 5990-7625EN. URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride

Comprehensive Safety & Operational Guide: Handling Ethyl 4-Cyanopiperidine-4-Carboxylate Hydrochloride As a critical building block in drug discovery, Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride is frequently uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide: Handling Ethyl 4-Cyanopiperidine-4-Carboxylate Hydrochloride

As a critical building block in drug discovery, Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride is frequently utilized in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs)[1]. While its piperidine scaffold is invaluable for structural biology, handling this compound requires rigorous logistical and safety protocols. Because it is supplied as a hydrochloride salt, it presents specific hygroscopic and irritant properties that demand precise operational control.

This guide provides researchers and application scientists with a self-validating, step-by-step framework for the safe handling, transfer, and disposal of this chemical.

Chemical Profile & Mechanistic Hazard Analysis

To design an effective safety protocol, we must first understand the physical and chemical nature of the compound.

Table 1: Chemical Identity & Properties

Property Specification
Chemical Name Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride
CAS Number 123730-64-3
Molecular Formula C9H15ClN2O2
Molecular Weight 218.68 g/mol

| Physical State | Solid (typically off-white powder) |

Hazard Identification & Causality According to standardized Safety Data Sheets (SDS), this compound triggers specific Global Harmonized System (GHS) hazard statements[2]. Understanding the causality behind these hazards is critical for effective risk mitigation:

  • H302 (Harmful if swallowed): The cyano and piperidine moieties can disrupt cellular metabolic pathways if systemically absorbed into the gastrointestinal tract.

  • H315 / H319 (Causes skin/serious eye irritation): As a hydrochloride salt, the powder is inherently acidic. Upon contact with ambient moisture, sweat, or ocular fluid, it causes a localized drop in pH, leading to immediate protein denaturation and tissue irritation.

  • H335 (May cause respiratory irritation): Fine, dry powders are easily aerosolized during gravimetric transfer. Inhalation deposits these acidic micro-particles directly onto sensitive mucous membranes[2].

Personal Protective Equipment (PPE) Architecture

Do not rely on generic lab attire. The PPE matrix below is engineered specifically to counteract the physicochemical properties of this hydrochloride salt.

  • Eye/Face Protection: ANSI Z87.1 or EN166 compliant tight-fitting safety goggles.

    • Causality: Standard safety glasses with side shields leave gaps. Tight-fitting goggles prevent aerosolized, acidic dust from reacting with ocular fluid during weighing.

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness, EN 374 standard).

    • Causality: Nitrile provides superior resistance to organic salts and prevents dermal absorption. Latex is strictly discouraged due to its high permeability to organic solvents (e.g., DMF, DCM) that are routinely used to dissolve this compound.

  • Body Protection: Flame-retardant, 100% cotton lab coat with fitted knit cuffs.

    • Causality: Fitted cuffs prevent the powder from becoming trapped against the skin of the forearm, mitigating H315 risks.

  • Respiratory Protection: N95/FFP2 particulate respirator.

    • Causality: If the compound must be handled outside of a certified fume hood (e.g., during bulk transport or spill cleanup), a particulate filter is mandatory to block the inhalation of H335-triggering dust[2].

Operational Workflow: Safe Handling & Transfer

The highest risk of exposure occurs during the weighing and transfer phases. To ensure a self-validating system, the protocol below utilizes "in-vial solubilization" to guarantee that zero dry powder is lost to the ambient environment during transfer.

Step-by-Step Methodology:

  • Environmental Preparation: Ensure the Chemical Fume Hood is operating with a face velocity of 0.4–0.6 m/s. Lay down an anti-static weighing mat.

  • Static Mitigation: Use a grounded, anti-static micro-spatula.

    • Causality: Dry hydrochloride salts hold static charge. A standard metal spatula can cause the powder to repel and aerosolize upon friction.

  • Gravimetric Transfer: Tare a sealed vial on the balance. Open the source bottle only inside the fume hood, transfer the required mass into the vial, and cap both containers immediately.

  • In-Vial Solubilization (Validation Step): Instead of pouring the dry powder into a larger reaction flask, inject your reaction solvent (e.g., DMF or DCM) directly into the capped weighing vial via syringe.

    • Causality: Transferring a dissolved liquid eliminates the risk of airborne dust and ensures 100% quantitative transfer of the reagent to the main reaction vessel.

Workflow A Storage (Desiccator, 2-8°C) B Chemical Fume Hood (Airflow 0.5 m/s) A->B Transport sealed C Anti-Static Weighing (Nitrile, Goggles) B->C Uncap inside D In-Vial Solubilization (e.g., DMF/DCM) C->D Add solvent E Transfer to Reaction Flask D->E Liquid transfer

Safe handling and transfer workflow for Ethyl 4-cyanopiperidine-4-carboxylate hydrochloride.

Emergency Response & Spill Eradication

In the event of a powder spill outside of primary containment, execute the following protocol:

  • Isolate & Upgrade: Evacuate the immediate 2-meter radius. The responder must don an N95/FFP2 respirator before approaching the spill.

  • Wet Containment: Do not dry sweep. Dry sweeping mechanically aerosolizes the irritant powder. Instead, lightly mist the spill with a compatible, low-toxicity solvent (e.g., Isopropanol or Ethanol) to bind the powder into a heavy paste.

  • Collection: Wipe up the paste using absorbent laboratory pads. Place the pads directly into a hazardous waste bag.

  • Chemical Sanitization: Wash the contaminated surface with a mild alkaline solution (e.g., 5% sodium bicarbonate).

    • Causality: The alkaline solution chemically neutralizes any residual acidic hydrochloride salts, rendering the surface safe for subsequent contact.

Logistical Disposal & Waste Management

Improper disposal of cyano-containing organic salts can lead to severe environmental toxicity.

  • Solid Waste: All contaminated consumables (weighing paper, spatulas, empty source bottles, and spill cleanup pads) must be segregated into a rigid container labeled "Hazardous Solid Waste - Organic/Halogenated."

  • Liquid Waste: Reaction mixtures containing this compound must be disposed of in designated organic waste carboys. If DCM or chloroform was used as the solvent, it must go into the Halogenated waste stream.

  • Destruction: Do not flush any quantity down the sink. Waste must be routed to a licensed EPA/RCRA-approved facility for high-temperature incineration, which safely cleaves the cyano and piperidine rings into simple, non-toxic oxides.

References

Sources

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